molecular formula C19H22FN3O5 B601366 Gatifloxacin N-Oxide CAS No. 1798008-43-1

Gatifloxacin N-Oxide

Katalognummer: B601366
CAS-Nummer: 1798008-43-1
Molekulargewicht: 391.4 g/mol
InChI-Schlüssel: INAPBMHQEZGEQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Gatifloxacin N-Oxide is an impurity of Gatifloxacin.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

1798008-43-1

Molekularformel

C19H22FN3O5

Molekulargewicht

391.4 g/mol

IUPAC-Name

1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methyl-1-oxidopiperazin-1-ium-1-yl)-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C19H22FN3O5/c1-10-9-23(27,6-5-21-10)16-14(20)7-12-15(18(16)28-2)22(11-3-4-11)8-13(17(12)24)19(25)26/h7-8,10-11,21H,3-6,9H2,1-2H3,(H,25,26)

InChI-Schlüssel

INAPBMHQEZGEQN-UHFFFAOYSA-N

Kanonische SMILES

CC1C[N+](CCN1)(C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)[O-]

Reinheit

> 95%

Menge

Milligrams-Grams

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of Gatifloxacin N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gatifloxacin is a potent fourth-generation fluoroquinolone antibiotic, recognized for its broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria.[1] Its chemical scaffold, 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methyl piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, has been a cornerstone in the treatment of various bacterial infections.[1] In the lifecycle of a drug substance, from synthesis to metabolism, related compounds such as impurities and metabolites are of critical importance. Gatifloxacin N-oxide is one such compound, identified as a potential impurity and metabolite of Gatifloxacin.[] The introduction of an N-oxide functional group can significantly alter the physicochemical properties, biological activity, and toxicological profile of the parent molecule.[3] Therefore, a thorough understanding of its chemical structure and the analytical methods to characterize it is paramount for ensuring drug quality, safety, and efficacy. This guide provides a comprehensive technical overview of the chemical structure of this compound, its synthesis, and its analytical characterization.

Chemical Identity and Physicochemical Properties

This compound is the direct oxidation product of Gatifloxacin, where an oxygen atom is covalently bonded to one of the nitrogen atoms in the piperazine ring. This modification results in a distinct chemical entity with its own unique set of properties.

The formal chemical name for this compound is 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid N-oxide.[4] An alternative systematic name is 1-(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinolin-7-yl)-3-methylpiperazine 1-oxide.[5] The nomenclature specifically points to the oxidation occurring at the nitrogen atom at position 1 of the piperazine moiety—the one directly attached to the quinolone core.

The key physicochemical properties of this compound in comparison to its parent compound are summarized below.

PropertyGatifloxacinThis compoundReference(s)
Chemical Structure See Diagram 1See Diagram 1[6][7]
Molecular Formula C₁₉H₂₂FN₃O₄C₁₉H₂₂FN₃O₅[6][8]
Molecular Weight 375.39 g/mol 391.39 g/mol [4][9]
CAS Number 112811-59-31798008-43-1[4]
Appearance (Varies)(Varies)N/A
Solubility (Varies)Soluble in Methanol-DMSO[4]

Elucidation of the Chemical Structure

The definitive structure of this compound is established through a combination of synthetic pathways and comprehensive spectroscopic analysis.

Molecular Structure

The core quinolone ring system of Gatifloxacin remains unchanged in its N-oxide derivative. The structural modification is localized to the 3-methylpiperazine substituent at the C-7 position. The introduction of the N-oxide group adds a formal positive charge on the nitrogen and a negative charge on the oxygen, creating a polar functional group that influences the molecule's overall properties.

Gatifloxacin_Structures cluster_gati Gatifloxacin cluster_gati_n_oxide This compound Gati_img Gati_N_Oxide_img Gati_img->Gati_N_Oxide_img Oxidation

Diagram 1: Comparison of Gatifloxacin and this compound structures.

Synthesis Pathway

This compound is not typically synthesized as a primary therapeutic agent but is rather formed as a byproduct or for use as a reference standard in analytical testing. The most direct and logical synthetic route is the controlled oxidation of Gatifloxacin. This process involves reacting the parent drug with a suitable oxidizing agent that is selective for the tertiary amine of the piperazine ring.

Common oxidizing agents for such transformations include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or other peroxy acids. The reaction conditions, such as solvent, temperature, and stoichiometry, must be carefully controlled to prevent over-oxidation or degradation of the quinolone core.[3]

Synthesis_Workflow node_start node_start node_process node_process node_reagent node_reagent node_end node_end Start Start: Gatifloxacin Dissolve Dissolve Gatifloxacin in suitable solvent (e.g., Methanol, Dichloromethane) Start->Dissolve AddOxidant Add Oxidizing Agent (e.g., m-CPBA or H₂O₂) under controlled temperature Dissolve->AddOxidant Stir Stir reaction mixture (monitor by TLC/HPLC) AddOxidant->Stir Quench Quench excess oxidant Stir->Quench Reaction Complete Purify Purify by column chromatography or recrystallization Quench->Purify Characterize End: Characterize Product (NMR, MS, IR) Purify->Characterize

Diagram 2: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization

A suite of spectroscopic techniques is essential to confirm the identity and structure of this compound. While specific spectra for this exact molecule are proprietary, the expected results can be inferred from the known effects of N-oxidation on similar structures.

2.3.1. Mass Spectrometry (MS) Mass spectrometry provides the molecular weight and fragmentation pattern, which are crucial for structural confirmation.

  • Expected Molecular Ion: For this compound (C₁₉H₂₂FN₃O₅), the expected monoisotopic mass is 391.1547 Da. High-resolution mass spectrometry (HRMS) should confirm this elemental composition. The protonated molecule [M+H]⁺ would be observed at m/z 392.1625.

  • Key Fragmentation: A characteristic fragmentation pathway for N-oxides is the loss of an oxygen atom (16 Da), which would generate a fragment corresponding to the protonated Gatifloxacin molecule at m/z 376. This [M+H-16]⁺ peak is a strong indicator of an N-oxide structure.

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom. The formation of the N-oxide bond significantly affects the electron density around the piperazine ring.

  • ¹H NMR: The protons on the carbons adjacent to the newly formed N-oxide (the α-protons) are expected to experience a significant downfield shift (increase in ppm value) compared to their positions in the Gatifloxacin spectrum. This is due to the deshielding effect of the electronegative oxygen atom.

  • ¹³C NMR: Similarly, the carbon atoms α to the N-oxide group will also exhibit a downfield shift in the ¹³C NMR spectrum.

2.3.3. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the presence of specific functional groups.

  • N-O Stretching: The most indicative feature in the IR spectrum of this compound would be the appearance of a strong absorption band corresponding to the N-O stretching vibration. For tertiary amine N-oxides, this band typically appears in the range of 950-970 cm⁻¹.

  • Other Key Bands: The spectrum would retain the characteristic bands of the parent Gatifloxacin, such as the C=O stretch of the carboxylic acid and the ketone (around 1620-1730 cm⁻¹), and C-F stretching vibrations.

Analytical Methodologies

To ensure pharmaceutical quality, robust analytical methods are required to separate, identify, and quantify this compound in the presence of the active pharmaceutical ingredient (API) and other related substances. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is the method of choice.[1]

Stability-Indicating HPLC Method

A stability-indicating method is one that can resolve the main drug peak from all potential degradation products and impurities. Forced degradation studies, where the drug is exposed to harsh conditions (acid, base, oxidation, heat, light), are used to generate these impurities and validate the method's specificity.[10]

Protocol: Reverse-Phase HPLC for Gatifloxacin and this compound

  • Instrumentation: A standard HPLC system equipped with a UV detector or a Mass Spectrometer.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[10][11]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 293 nm.[10]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

  • Elution Profile: Due to the increased polarity from the N-oxide group, this compound is expected to have a shorter retention time (elute earlier) than the parent Gatifloxacin under typical reverse-phase conditions.

HPLC_Workflow node_start node_start node_process node_process node_output node_output node_end node_end Start Sample Preparation (Dissolve in Mobile Phase) Inject Inject Sample into HPLC System Start->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV or MS Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analyze Integrate Peaks and Quantify (Compare to Reference Standard) Chromatogram->Analyze

Sources

A Technical Guide to Gatifloxacin N-Oxide: Formation, Analysis, and Pharmacological Significance

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of Gatifloxacin N-Oxide, a metabolite of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin. While Gatifloxacin is predominantly eliminated from the body unchanged, the formation of metabolites such as the N-oxide derivative represents a crucial aspect of its complete pharmacological profile. This document delves into the physicochemical properties of this compound, the biochemical pathway leading to its formation, and the state-of-the-art analytical methodologies required for its detection and quantification in biological matrices. Furthermore, we explore the potential biological activity and toxicological implications of this metabolite, contextualized within the broader safety profile of the fluoroquinolone class. This guide is structured to provide drug development professionals and researchers with the foundational knowledge and practical protocols necessary to investigate this compound, ensuring scientific rigor and supporting regulatory compliance in preclinical and clinical studies.

Gatifloxacin: A Profile of the Parent Compound

Overview and Spectrum of Activity

Gatifloxacin is a synthetic 8-methoxy fluoroquinolone antibiotic recognized for its broad spectrum of activity.[1][2] It is effective against a wide array of Gram-positive and Gram-negative bacteria, including challenging pathogens like penicillin-resistant Streptococcus pneumoniae, as well as atypical organisms.[1][2] Its clinical applications have included the treatment of respiratory tract infections, urinary tract infections, and various skin and soft tissue infections.[1]

Mechanism of Action

The bactericidal effect of Gatifloxacin is achieved through the inhibition of two critical bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[2][3][4]

  • In Gram-negative bacteria , the primary target is DNA gyrase, which introduces negative supercoils into DNA, a process essential for DNA replication and transcription.[4]

  • In Gram-positive bacteria , topoisomerase IV is often the main target; this enzyme is vital for the separation of interlinked daughter chromosomes following DNA replication.[3][4]

By binding to these enzyme-DNA complexes, Gatifloxacin stabilizes DNA strand breaks, leading to the cessation of DNA replication and repair, which ultimately results in bacterial cell death.[2][3]

Core Pharmacokinetic Characteristics

The pharmacokinetics of Gatifloxacin are a key determinant of its clinical utility and metabolic profile. The drug exhibits high oral bioavailability of approximately 96%, allowing for interchangeable oral and intravenous administration.[1][5][6][7] A critical characteristic is its primary route of elimination: over 80% of an administered dose is excreted as an unchanged parent drug in the urine.[6][7] This indicates that metabolism is not the principal pathway of clearance. Gatifloxacin also shows low protein binding of about 20% and does not significantly engage with the cytochrome P450 enzyme system, minimizing the potential for drug-drug interactions.[1][7][8] This pharmacokinetic profile establishes the context for understanding its metabolites—they are formed, but they represent a minor fraction of the drug's overall disposition.

Characterization of this compound

Physicochemical Properties

This compound is an impurity and a minor metabolite of the parent drug.[][10] Its formation involves the oxidation of a nitrogen atom on the piperazine ring. The availability of a synthesized reference standard is essential for its accurate identification and quantification in analytical studies.[11][12]

PropertyDataSource(s)
Chemical Name 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-oxido-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid
CAS Number 1798008-43-1[10][11][12]
Molecular Formula C₁₉H₂₂FN₃O₅[][11]
Molecular Weight ~391.40 g/mol [][11]
Metabolic Pathway: N-Oxidation

N-oxidation is a common metabolic transformation for compounds containing amine functional groups, often mediated by flavin-containing monooxygenases (FMOs) or cytochrome P450 (CYP) enzymes. In the case of Gatifloxacin, the tertiary amine within the 3-methylpiperazine side chain is the site of this oxidative reaction, yielding this compound. Given that Gatifloxacin is primarily excreted unchanged, this pathway is considered minor. However, characterizing such pathways is fundamental to a complete understanding of a drug's disposition and safety profile.

Gatifloxacin_Metabolism Gatifloxacin Gatifloxacin C19H22FN3O4 Gatifloxacin_N_Oxide This compound C19H22FN3O5 Gatifloxacin->Gatifloxacin_N_Oxide N-Oxidation (Minor Pathway) Elimination >80% Unchanged Renal Excretion Gatifloxacin->Elimination Primary Clearance

Fig 1: Metabolic fate of Gatifloxacin.

Analytical Methodologies for Detection and Quantification

Rationale for Method Selection

The robust analysis of a parent drug and its metabolites in biological fluids necessitates methods that offer high specificity, sensitivity, and reproducibility. High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (MS), is the gold standard.[4][6] This technique allows for the physical separation of structurally similar compounds like Gatifloxacin and this compound, while MS provides definitive identification and sensitive quantification based on mass-to-charge ratios.

Protocol: Quantification of Gatifloxacin and this compound in Human Plasma

This protocol describes a self-validating system for the simultaneous quantification of Gatifloxacin and its N-oxide metabolite. The inclusion of an internal standard (IS), such as another fluoroquinolone not present in the sample (e.g., Moxifloxacin), is critical for correcting variations in sample recovery and instrument response.

Step 1: Sample Preparation (Protein Precipitation)

  • Causality: The high concentration of proteins in plasma can interfere with chromatographic analysis by fouling the column. Protein precipitation is a rapid and effective method for sample cleanup.

  • Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard working solution (e.g., 1 µg/mL Moxifloxacin).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or HPLC vial for analysis.

Step 2: HPLC-MS/MS Conditions

  • Causality: The choice of a C18 column provides excellent hydrophobic retention for the fluoroquinolone core. A gradient elution with an acidic mobile phase (formic acid) ensures good peak shape by protonating the amine groups and improves ionization for MS detection.

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.6 mL/min.

  • Gradient Program:

    • 0-1.0 min: 5% B

    • 1.0-5.0 min: 5% to 95% B

    • 5.0-6.0 min: 95% B

    • 6.1-8.0 min: 5% B (re-equilibration)

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Sciex API 4000 or equivalent with a Turbo-Ion Spray source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions (Precursor > Product):

    • Gatifloxacin: m/z 376.2 > 261.1

    • This compound: m/z 392.2 > 374.2

    • Moxifloxacin (IS): m/z 402.2 > 358.1

Step 3: Method Validation

  • Trustworthiness: A protocol's reliability is established through rigorous validation.

  • Linearity: Analyze calibration standards at 7-8 concentration levels to establish the linear range. The correlation coefficient (r²) should be >0.99.

  • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicate (n=5) on three separate days. Accuracy should be within ±15% of the nominal value, and precision (CV%) should be <15%.

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that meets the accuracy and precision criteria.

  • Specificity: Test for interference by analyzing blank plasma from multiple sources.

Analytical_Workflow Sample Plasma Sample Collection Spike Spike Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject HPLC-MS/MS Injection Supernatant->Inject Data Data Acquisition (MRM Mode) Inject->Data Quant Quantification (Peak Area Ratio vs. Conc.) Data->Quant

Fig 2: Bioanalytical workflow for metabolite quantification.

Biological Activity and Toxicological Profile

Antimicrobial Activity

The structural integrity of the fluoroquinolone core and the specific substitutions are paramount for antibacterial activity. The N-oxidation of the piperazine ring represents a significant chemical modification. While direct studies on this compound are scarce, data from analogous fluoroquinolones provide valuable insight. For instance, a study on amifloxacin demonstrated that its N-oxide metabolite was the least active of all metabolites tested against a panel of clinical isolates.[] It is therefore highly probable that this compound possesses significantly reduced or negligible antimicrobial activity compared to the parent drug. This hypothesis is based on the principle that the piperazine substituent is crucial for enzyme binding and bacterial cell penetration.

Toxicological Considerations

The toxicological assessment of any metabolite is a critical component of drug safety evaluation. The fluoroquinolone class is associated with several potential adverse effects, including central nervous system (CNS) toxicity, cardiotoxicity (QT interval prolongation), phototoxicity, and tendinopathy.[13][14]

  • Parent Drug Profile: Gatifloxacin itself has been associated with a risk of dysglycemia (both hypoglycemia and hyperglycemia), which ultimately led to its restricted use.[15]

  • Metabolite Profile: The contribution of this compound to the overall toxicity profile is likely minimal due to its status as a minor metabolite. N-oxidation is frequently a detoxification pathway that increases polarity and facilitates excretion. However, this cannot be assumed without empirical data. A comprehensive toxicological assessment during drug development would need to evaluate the potential for this compound to induce oxidative stress or interact with mammalian cellular targets, common mechanisms of fluoroquinolone toxicity.[16]

Significance in Drug Development and Research

The study of metabolites, even minor ones like this compound, is not merely an academic exercise. It is a regulatory and scientific imperative. Regulatory bodies such as the FDA require the identification and characterization of any metabolite that accounts for a significant percentage of the parent drug's exposure. While this compound may not meet this threshold in humans, its presence must be confirmed.

The primary role of this compound in modern drug development is as an analytical reference standard.[10][11] Its synthesis and availability are crucial for:

  • Validating Analytical Methods: To prove that an HPLC or LC-MS method can distinguish the parent drug from its metabolites.

  • Metabolite Profiling Studies: To definitively identify the peaks observed in chromatograms from in vivo and in vitro metabolism studies.

  • Forced Degradation Studies: To understand the stability of the parent drug and identify potential degradants that might form under various stress conditions.

References

  • Pharmacokinetics of Gatifloxacin in Infants and Children - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Perry, C. M., & Ormrod, D. (2000). Gatifloxacin. Drugs, 60(4), 849-888. Sourced from PubMed. [Link]

  • What is the mechanism of Gatifloxacin? (2024). Patsnap Synapse. Retrieved January 23, 2026, from [Link]

  • Gatifloxacin: A Comprehensive Review on Analytical Method. (2019). Acta Scientific. Retrieved January 23, 2026, from [Link]

  • Gatifloxacin and Pharmorubicin PFS Interactions. (n.d.). Drugs.com. Retrieved January 23, 2026, from [Link]

  • Pharmacology of Gatifloxacin (Tequin) ; Pharmacokinetics, Mechanism of action, Uses, Effects. (2024, December 18). YouTube. Retrieved January 23, 2026, from [Link]

  • Gatifloxacin detection in the nanoscale: a review exploring current biosensing technologies and future opportunities. (2025). ScienceOpen. Retrieved January 23, 2026, from [Link]

  • Gatifloxacin detection in the nanoscale: a review exploring current biosensing technologies and future opportunities. (2025). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Review of the Synthesis of Gatifloxacin and Ofloxacin Drug Substances Used for the Treatment of Eye Infections. (2025). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Grasela, D. M., et al. (2000). Clinical pharmacology of gatifloxacin, a new fluoroquinolone. Clinical Infectious Diseases, 31(Suppl 2), S51-S58. Sourced from PubMed. [Link]

  • This compound. (n.d.). Allmpus. Retrieved January 23, 2026, from [Link]

  • The Research Status, Potential Hazards and Toxicological Mechanisms of Fluoroquinolone Antibiotics in the Environment. (2021). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Spectrophotometric Methods for the Determination of Gatifloxacin. (2003). Oriental Journal of Chemistry. Retrieved January 23, 2026, from [Link]

  • Toxicity of fluoroquinolones on the cladoceran Daphnia magna. (2021). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Al-Salami, H., et al. (2023). Long-term toxicity of fluoroquinolones: a comprehensive review. Expert Opinion on Drug Metabolism & Toxicology, 19(8), 527-545. Sourced from PubMed. [Link]

  • Stability-indicating RP-HPLC method for simultaneous determination of gatifloxacin and flurbiprofen in binary combination. (2014). SciELO. Retrieved January 23, 2026, from [Link]

  • Stahlmann, R., & Lode, H. (1999). Toxicity of quinolones. Drugs, 58(Suppl 2), 37-42. Sourced from PubMed. [Link]

  • Christ, W. (1990). Quinolone toxicity: methods of assessment. Reviews of Infectious Diseases, 12(Suppl 5), S458-S462. Sourced from PubMed. [Link]

  • N-Nitroso of Gatifloxacin. (n.d.). KM Pharma Solution Private Limited. Retrieved January 23, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Solubility Profiling of Gatifloxacin N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Data Gap for Gatifloxacin N-Oxide

In the landscape of pharmaceutical research and development, the characterization of active pharmaceutical ingredients (APIs) and their related substances is paramount. Gatifloxacin, a fourth-generation fluoroquinolone antibiotic, is well-documented in scientific literature. However, its N-oxide, a potential metabolite or impurity, remains significantly less characterized, particularly concerning its solubility—a critical parameter influencing bioavailability, formulation development, and analytical method design.

This guide is structured to address this data gap directly. As a senior application scientist, my objective is not to present non-existent data but to provide a robust framework for the comprehensive determination of this compound's solubility profile. We will leverage the extensive knowledge base of the parent compound, Gatifloxacin, to inform our approach. This document will serve as a detailed manual for researchers, scientists, and drug development professionals, outlining the necessary experimental designs, methodologies, and data interpretation strategies. By following the principles and protocols herein, a complete and reliable solubility profile of this compound can be established.

Foundational Physicochemical Properties: Insights from the Parent Compound

A thorough understanding of this compound begins with an examination of its parent compound. The structural similarities and differences will dictate the N-oxide's behavior in solution. This compound is identified as an impurity of Gatifloxacin[], with a molecular formula of C19H22FN3O5 and a molecular weight of 391.40 g/mol [2]. The addition of the N-oxide functional group is anticipated to increase the molecule's polarity, which will likely influence its solubility characteristics.

To establish a baseline, let's consider the key physicochemical properties of Gatifloxacin:

PropertyValueSource
Molecular FormulaC19H22FN3O4[3]
Molecular Weight375.4 g/mol [4]
Melting Point182-185 °C[5]
pKa (acidic)6.0[5]
pKa (basic)8.74, 9.4[5]
logP2.6[5]
Aqueous Solubility60 mg/mL (at pH 4)[5]
DMSO Solubility~1 mg/mL[3]
DMF Solubility~10 mg/mL[3]

The zwitterionic nature of fluoroquinolones, arising from the carboxylic acid and piperazinyl groups, results in a U-shaped pH-solubility profile, with minimum solubility at the isoelectric point.[6] The pKa values of Gatifloxacin indicate that it will be least soluble in the pH range between its acidic and basic pKa values. We can hypothesize a similar behavior for this compound, although the N-oxide moiety may shift these pKa values and alter the overall solubility.

Experimental Framework for Solubility Determination

A systematic approach is essential for accurately determining the solubility of this compound. The following workflow outlines the key stages, from initial screening to comprehensive profiling.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Equilibrium Solubility Determination cluster_2 Phase 3: Analytical Quantification cluster_3 Phase 4: Data Analysis & Reporting A Material Characterization (PXRD, DSC, TGA) B Solvent Screening (Aqueous & Organic) A->B Informs solvent choice C Shake-Flask Method (Thermodynamic Solubility) B->C D pH-Solubility Profiling C->D Provides intrinsic solubility F Sample Analysis D->F E Method Development & Validation (HPLC-UV / UV-Vis) E->F Validated method G Data Compilation & Interpretation F->G H Generation of Solubility Curves G->H

Caption: Workflow for this compound Solubility Profiling.

Solid-State Characterization (Prerequisite)

Before commencing solubility studies, it is crucial to characterize the solid form of this compound. Polymorphism can significantly impact solubility, and failure to control for this can lead to erroneous and irreproducible results.

  • Powder X-ray Diffraction (PXRD): To determine the crystallinity and identify the polymorphic form.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and detect any phase transitions.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and determine the presence of solvates or hydrates.

Detailed Experimental Protocols

The following protocols are based on established pharmaceutical analysis methodologies and are tailored for the characterization of this compound.

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method

This method determines the thermodynamic solubility, representing the saturation point of a solution at equilibrium.

Objective: To determine the intrinsic solubility of this compound in various solvents.

Materials:

  • This compound (characterized solid form)

  • Selected solvents (e.g., Water, 0.1 N HCl, pH 7.4 Phosphate Buffer, Methanol, Ethanol, Acetonitrile, DMSO, DMF)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The equilibration time should be established through a preliminary experiment where samples are taken at various time points until the concentration plateaus.

  • Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solid particles.

  • Dilution: Immediately dilute the filtrate with a suitable solvent (mobile phase for HPLC or the corresponding blank solvent for UV-Vis) to a concentration within the validated analytical range.

  • Quantification: Analyze the diluted samples using a validated analytical method (see Protocol 2 or 3) to determine the concentration of dissolved this compound.

Causality and Self-Validation:

  • The use of excess solid ensures that the solution is truly saturated, a cornerstone of thermodynamic solubility measurement.

  • Maintaining a constant temperature is critical as solubility is temperature-dependent.

  • Filtration is a mandatory step to prevent undissolved particles from artificially inflating the measured concentration. The choice of a 0.45 µm filter is a standard practice in pharmaceutical analysis.

Protocol 2: Development and Validation of a Stability-Indicating HPLC-UV Method

A robust analytical method is the bedrock of accurate solubility data. Given the structural similarity to Gatifloxacin, an adapted HPLC method is the preferred choice for its specificity and sensitivity.

Objective: To develop a validated HPLC-UV method for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Method Development (based on Gatifloxacin methods[7][8]):

  • Wavelength Selection: Determine the UV absorbance maximum (λmax) of this compound by scanning a dilute solution. For Gatifloxacin, a wavelength of 293 nm is commonly used.[7]

  • Mobile Phase Selection: Start with a mobile phase known to be effective for Gatifloxacin, such as a mixture of an acidic buffer (e.g., phosphate buffer pH 3.3) and an organic modifier (e.g., acetonitrile).[7] The ratio can be adjusted to achieve optimal retention and peak shape for the N-oxide. The acidic pH helps to suppress the ionization of the carboxylic acid group, leading to better retention on a C18 column.

  • Optimization: Adjust the mobile phase composition, flow rate (typically 1.0 mL/min), and column temperature to achieve a symmetrical peak with a reasonable retention time (e.g., 3-10 minutes).

Method Validation (as per ICH Q2(R1) guidelines):

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., degradation products, impurities). This involves forced degradation studies (acid, base, oxidation, heat, light).

  • Linearity: Analyze a series of standards across a range of concentrations (e.g., 1-50 µg/mL) and demonstrate a linear relationship between peak area and concentration (correlation coefficient r² > 0.999).

  • Accuracy: Determine the closeness of the measured value to the true value by performing recovery studies on spiked samples.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) A Select λmax B Choose Column & Mobile Phase A->B C Optimize Conditions (Ratio, Flow Rate) B->C D Specificity (Forced Degradation) C->D E Linearity & Range F Accuracy (Recovery) G Precision (Repeatability) H LOD & LOQ

Caption: HPLC-UV Method Development and Validation Workflow.

Protocol 3: UV-Vis Spectrophotometric Method

For a simpler, high-throughput approach, especially in early-stage screening, a UV-Vis method can be employed, provided there are no interfering excipients.

Objective: To quantify this compound using UV-Vis spectrophotometry.

Procedure:

  • λmax Determination: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Measure the absorbance of the diluted, filtered samples from the solubility experiment and determine the concentration using the calibration curve.

Trustworthiness: This method's reliability is contingent on its specificity. It is most suitable for determining solubility in pure solvents where the only absorbing species is the analyte. For complex matrices, the HPLC method is superior.

Data Presentation and Interpretation

The collected data should be presented in a clear and concise manner to facilitate interpretation.

Tabulated Solubility Data

The following table is a template for presenting the experimentally determined solubility of this compound. For illustrative purposes, data for the parent compound, Gatifloxacin, is included.

Table 1: Equilibrium Solubility of Gatifloxacin in Various Solvents at 25 °C

SolventSolubility (mg/mL)Source
Distilled Water1.19[9]
0.1 N HCl> 40[3]
pH 4 Buffer60[5]
pH 7.2 PBS (1:1 with DMF)~0.5[3]
Methanol2.95[10]
EthanolData not available
n-Butanol0.225[11]
AcetonitrileData not available
DMSO~1[3]
DMF~10[3]

This table should be populated with experimental data for this compound.

pH-Solubility Profile

A pH-solubility profile is critical for predicting in vivo behavior and guiding formulation development for different administration routes. This involves performing the shake-flask method across a range of pH values (e.g., pH 1 to 10). The resulting data should be plotted as log(Solubility) versus pH.

The expected profile for an amphoteric compound like a fluoroquinolone N-oxide will be a 'U' shaped curve, with high solubility at low and high pH and a region of minimum solubility around the isoelectric point.

Conclusion for the Senior Application Scientist

While a definitive solubility dataset for this compound is not publicly available, this guide provides the scientific community with a comprehensive and validated roadmap for its determination. By applying the principles of solid-state characterization, equilibrium solubility measurements, and robust analytical quantification, researchers can generate the high-quality data necessary for informed decision-making in drug development. The provided protocols, rooted in established pharmaceutical science, offer a self-validating system to ensure the integrity and reliability of the generated results. The successful characterization of this compound's solubility is a critical step in understanding its potential role as a metabolite or impurity and in the development of safe and effective pharmaceutical products.

References

  • Pharmaffiliates. (n.d.). Gatifloxacin-impurities. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5379, Gatifloxacin. [Link]

  • ResearchGate. (n.d.). The effect of pH on the fluorescence intensity of gatifloxacin. [Link]

  • El-Gammal, R. N., Hammouda, M. E. A., El-Wasseef, D. R., & El-Ashry, S. M. (2018). Simultaneous Determination of Gatifloxacin and Prednisolone in their Bulk Powder, Synthetic Mixture and Their Combined Ophthalmic Preparation Using Micellar Liquid Chromatography.
  • National Center for Biotechnology Information. (2025). Gatifloxacin detection in the nanoscale: a review exploring current biosensing technologies and future opportunities. PubMed Central. [Link]

  • Ross, D. L., & Riley, C. M. (1992). Aqueous solubilities of some variously substituted quinolone antimicrobials. International journal of pharmaceutics, 83(1-3), 267-280. [Link]

  • Jain, P. S., et al. (2019). Gatifloxacin: A Comprehensive Review on Analytical Method. Acta Scientific Pharmaceutical Sciences, 3(6), 13-27. [Link]

  • El-Didamony, A. M., et al. (2025). Micellar HPLC and UV Methods with Time Programming for Synchronically Quantifying Gatifloxacin and Its Preservative in Eye Drops: Appraisal of Ecological Impact. ACS Omega. [Link]

  • Allmpus. (n.d.). This compound. [Link]

  • de Oliveira, A. G., & Scarpa, M. V. (2003). Non-aqueous Titration of Gatifloxacin in Pharmaceutical Formulations using Perchloric Acid. Acta Farmacéutica Bonaerense, 22(4), 339-342. [Link]

  • Ali, J., et al. (2011). Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations. Journal of pharmaceutical analysis, 1(2), 105-112. [Link]

  • GSRS. (n.d.). This compound. [Link]

  • ResearchGate. (2014). Development and validation of an HPLC-UV method for the determination of gatifloxacin in bulk material, pharmaceutical formulations, human plasma and metal complexes. [Link]

  • Ochekpe, N. A., et al. (2009). Thermodynamics of the Solubility of Some Fluoroquinolones in n-Butanol. Journal of Science and Practice of Pharmacy, 6(2), 73-77. [Link]

  • ResearchGate. (2006). Development and validation of an UV spectrophotometric method for determination of gatifloxacin in tablets. [Link]

  • Wu, J., et al. (2019). Thermodynamic Solubility of Gatifloxacin in Nonaqueous Solvent Mixtures of N,N-Dimethylformamide Plus Isopropanol/Methanol/n-Propanol/Ethanol. Journal of Chemical & Engineering Data, 64(12), 6071-6077. [Link]

  • ACS Publications. (2004). Oxidative Transformation of Fluoroquinolone Antibacterial Agents and Structurally Related Amines by Manganese Oxide. Environmental Science & Technology. [Link]

  • PharmaCompass. (n.d.). Gatifloxacin | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Ilango, K., et al. (2002). UV Spectroscopic and Colorimetric Methods for the Estimation of Gatifloxacin in Tablet Dosage Forms. Indian Journal of Pharmaceutical Sciences, 64(4), 362-364. [Link]

  • Al-Saad, M. N., et al. (2021). The use of complex formation manner for spectrophotometric analysis of gatifloxacin drug based on Co(II), Ni(II) and La(III) ions. Scientific reports, 11(1), 2132. [Link]

  • El-Gindy, A., et al. (2009). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. Journal of the Chilean Chemical Society, 54(4), 367-372. [Link]

  • Zhao, H., et al. (2017). Solubility Determination and Correlation of Gatifloxacin, Enrofloxacin, and Ciprofloxacin in Supercritical CO2. Journal of Chemical & Engineering Data, 62(12), 4272-4280. [Link]

  • Al-Saad, M. N., et al. (2021). The use of complex formation manner for spectrophotometric analysis of gatifloxacin drug based on Co(II), Ni(II) and La(III) ions. PMC. [Link]

  • ResearchGate. (2006). Influence of metal cations on the solubility of fluoroquinolones. [Link]

  • Gayakwad, P. S., et al. (2014). A novel approach for solubility and stability enhancement of gatifloxacin. World Journal of Pharmaceutical Research, 3(4), 1642-1664. [Link]

Sources

In Silico Toxicity Assessment of Gatifloxacin N-Oxide: A Technical Framework for Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Gatifloxacin, a fourth-generation fluoroquinolone, was withdrawn from major markets due to severe dysglycemic events (hypoglycemia and hyperglycemia) mediated by the blockage of pancreatic KATP channels. In the context of drug substance manufacturing, Gatifloxacin N-Oxide (CAS 1798008-43-1) emerges as a significant oxidative impurity.

Under ICH M7(R2) guidelines, this impurity requires a rigorous assessment for mutagenic potential. Furthermore, given the parent drug's safety profile, it is critical to evaluate whether the N-oxide metabolite retains the dysglycemic liability. This technical guide outlines a self-validating in silico framework to predict the toxicity profile of this compound, utilizing a consensus of Expert Rule-based systems, QSAR statistical models, and molecular docking.

Molecular Characterization & Structural Context[1][2][3]

To perform accurate in silico predictions, we must first define the structural divergence between the parent and the impurity.

PropertyGatifloxacin (Parent)This compound (Impurity)
CAS Number 112811-59-31798008-43-1
Formula C19H22FN3O4C19H22FN3O5
Key Structural Feature 3-methylpiperazinyl moietyN-oxide formation at the piperazine nitrogen
Lipophilicity (LogP) ~0.7 (Experimental)Lower (Predicted ~ -0.5 due to polarity)
Primary Risk Dysglycemia, QT ProlongationGenotoxicity (Impurity), Dysglycemia

Structural Insight: The N-oxidation occurs at the distal nitrogen of the piperazine ring. This modification significantly alters the electronic distribution and polarity (Topological Polar Surface Area), which theoretically reduces blood-brain barrier (BBB) penetration but may alter affinity for cardiac ion channels and pancreatic receptors.

Core Directive: The In Silico Workflow

This protocol follows a Tiered Assessment Strategy designed to satisfy regulatory bodies (FDA/EMA) and internal safety boards.

DOT Diagram: Prediction Workflow

G cluster_0 Tier 1: ICH M7 Genotoxicity Assessment cluster_1 Tier 2: Organ Toxicity & Safety Start Input: this compound (SMILES String) QSAR1 Expert Rule-Based (e.g., Derek Nexus) Start->QSAR1 QSAR2 Statistical-Based (e.g., SARAH/VEGA) Start->QSAR2 Consensus Consensus Review (Class 1-5 Assignment) QSAR1->Consensus QSAR2->Consensus hERG hERG Channel Blockage (Cardiotoxicity) Consensus->hERG If Non-Mutagenic Dysglycemia K_ATP Channel Docking (Pancreatic Beta Cells) Consensus->Dysglycemia Decision Risk Classification hERG->Decision Dysglycemia->Decision

Figure 1: Tiered in silico assessment workflow for this compound, prioritizing mutagenicity per ICH M7 followed by parent-specific toxicity checks.

Tier 1: Genotoxicity Assessment (ICH M7 Compliance)

The primary regulatory requirement for this compound is establishing its mutagenic status.

Methodology

Two complementary QSAR methodologies are required:

  • Expert Rule-Based (e.g., Derek Nexus): Evaluates structural alerts (biophores) known to cause DNA damage.

  • Statistical-Based (e.g., SARAH, VEGA, TEST): Uses training sets to predict activity based on molecular descriptors.

Predicted Outcome & Analysis
  • The Quinolone Alert: Fluoroquinolones often trigger a structural alert for "Quinolone-3-carboxylic acid" or "Naphthyridine derivative" in systems like Derek. This is associated with bacterial DNA gyrase inhibition (the therapeutic mechanism) which can sometimes be misclassified as mutagenicity in bacterial reverse mutation assays (Ames test).

  • The N-Oxide Factor:

    • Read-Across Case Study:Levofloxacin N-Oxide .[1] Research indicates that while Levofloxacin N-Oxide triggers structural alerts, it tests negative in the Ames assay and Mouse Lymphoma Assay (MLA). It only showed chromosomal aberrations at high concentrations with metabolic activation (S9) [1].

    • Interpretation: this compound is likely to trigger similar alerts. However, based on the read-across principle from Levofloxacin N-Oxide, these alerts are likely false positives for gene mutation (Ames).

    • Actionable Step: If QSAR predicts positive, perform an expert review citing the Levofloxacin N-Oxide negative Ames data to downgrade the risk to Class 4 (Alert in parent, non-mutagenic) or Class 5 (No mutagenic structure) if the N-oxide specifically negates the alert.

Tier 2: Dysglycemia Prediction (Target-Specific Docking)

Gatifloxacin causes dysglycemia by blocking the Kir6.2/SUR1 KATP channels in pancreatic


-cells, stimulating insulin release (hypoglycemia). We must determine if the N-oxide retains this binding capability.
Docking Protocol[1]
  • Target Preparation: Retrieve the Cryo-EM structure of the pancreatic KATP channel (e.g., PDB ID: 6C3O or 5WUA ).

  • Ligand Preparation: Generate 3D conformers of this compound. Energy minimize using a force field (e.g., MMFF94).

  • Docking Grid: Center the grid on the transmembrane binding pocket of the SUR1 subunit (where Gatifloxacin binds).

  • Scoring: Compare the binding energy (

    
    ) of the N-oxide vs. the parent Gatifloxacin.
    
Mechanistic Logic (Causality)

The N-oxide group introduces a dipole and increases steric bulk at the piperazine ring.

  • Hypothesis: If the piperazine ring sits in a solvent-exposed region of the KATP pocket, binding may be unaffected. If it sits in a hydrophobic pocket, the N-oxide will drastically reduce binding affinity due to desolvation penalties.

  • In Silico studies of Gatifloxacin derivatives suggest the C7-piperazine ring is critical for pharmacokinetic properties but the core quinolone structure drives the primary channel blockage [2]. Therefore, the N-oxide may retain some blocking activity, necessitating strict control limits.

DOT Diagram: Dysglycemia Mechanism

Mechanism Gati Gatifloxacin (or N-Oxide) Channel Pancreatic K_ATP (Kir6.2/SUR1) Gati->Channel Binds Block Channel Blockade Channel->Block Inhibits K+ Efflux Depol Membrane Depolarization Block->Depol Calcium Ca2+ Influx Depol->Calcium Insulin Insulin Release (Hypoglycemia) Calcium->Insulin

Figure 2: Pathway of Gatifloxacin-induced hypoglycemia. Docking studies assess if the N-oxide initiates this cascade.

Summary of Predicted Endpoints

EndpointTool/MethodPredicted Outcome for this compoundConfidence
Mutagenicity (Ames) Derek / SARAHNegative (False positive alert likely due to quinolone core; overruled by analog data)High
hERG Inhibition Pred-hERG / SwissADMEReduced Risk vs. Parent (Increased polarity decreases hERG pore binding)Medium
Dysglycemia Molecular Docking (AutoDock Vina)Retained Risk (Core scaffold remains intact; requires verification)Medium
Hepatotoxicity ProTox-IILow (Similar to parent, generally well-tolerated hepatically)High

Conclusion

The in silico profiling of this compound suggests it is a Class 4 or 5 impurity regarding mutagenicity (non-mutagenic), supported by read-across data from Levofloxacin N-Oxide. However, the structural preservation of the fluoroquinolone core implies a continued risk of dysglycemia .

Recommendation:

  • Perform a confirmatory Ames Test (OECD 471) to definitively rule out mutagenicity and close the ICH M7 assessment.

  • If the impurity exists at >0.15% levels, conduct a secondary patch-clamp assay (hERG/KATP) to quantify the dysglycemic risk relative to the parent.

References

  • FDA/EMA. (2023). ICH M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Link

  • Ni, H. et al. (2011). In silico and in vitro genotoxicity evaluation of levofloxacin N-oxide, an impurity in levofloxacin. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Saraya, A. et al. (2004). Gatifloxacin-induced hyperglycemia and hypoglycemia. Internal Medicine. Link

  • Majalekar, P. (2025).[2] In Silico Molecular Docking of Gatifloxacin Analogues as Antibacterial Scaffolds. International Journal of Biology, Pharmacy and Allied Sciences. Link

  • OECD. (2024). Guidance on the use of QSAR Models for Regulatory Purposes. Link

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Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the genotoxic potential of Gatifloxacin and its related compounds. It is structured to serve researchers and drug development professionals, focusing on mechanistic insights, impurity profiling, and regulatory risk assessment.

Executive Summary: The Structural Paradox

Gatifloxacin (GAT) represents the fourth generation of fluoroquinolones (FQs).[1] While its primary clinical withdrawal was driven by dysglycemia (pancreatic


-cell toxicity), its genotoxic potential remains a critical case study in antibiotic drug development. The core paradox of Gatifloxacin lies in its mechanism: the same structural features that allow it to effectively cleave bacterial DNA (via DNA Gyrase/Topo IV) pose a residual risk to mammalian chromatin through Topoisomerase II inhibition .

This guide dissects the molecular causality of this toxicity, analyzes the risk profile of process impurities, and establishes a self-validating testing framework compliant with ICH M7(R2) and ICH S2(R1).

Molecular Mechanism of Genotoxicity

To assess risk, one must understand the "Poison" mechanism. Unlike traditional mutagens that alkylate DNA, Gatifloxacin acts as an interfacial poison.

The Cleavable Complex Stabilization

Gatifloxacin targets the Type II topoisomerase enzymes. In bacteria, this is Gyrase (primary in Gram-negative) and Topo IV (primary in Gram-positive). In mammalian cells, the homologous target is Topoisomerase II


 (Topo II

)
.
  • Normal Function: Topo II creates a transient double-strand break (DSB) to manage DNA supercoiling, passing an intact helix through the gap.

  • Drug Action: Gatifloxacin binds at the DNA-enzyme interface, stabilizing the "cleavable complex."

  • Genotoxic Event: The enzyme is frozen in the "open" state. If the replication fork collides with this complex, the transient break becomes a permanent, lethal double-strand break (clastogenicity).

Structure-Activity Relationship (SAR) & Toxicity
  • C-6 Fluorine: Essential for gyrase binding but increases lipophilicity and cellular penetration, heightening eukaryotic exposure.

  • C-8 Methoxy Group: This is the critical safety feature of Gatifloxacin. Unlike C-8 halogenated FQs (e.g., Sparfloxacin) which generate high Reactive Oxygen Species (ROS) under UV light, the C-8 methoxy group sterically hinders UV excitation, significantly reducing photogenotoxicity .

  • C-7 Piperazine Ring: The 3-methylpiperazine moiety improves pharmacokinetics but is the primary site for metabolic activation and impurity formation (N-oxidation).

Visualization: The Topoisomerase II "Poison" Pathway

Gatifloxacin_Mechanism GAT Gatifloxacin (Drug) Complex Stabilized Cleavable Complex (Drug-Enzyme-DNA) GAT->Complex Intercalation TopoII Mammalian Topoisomerase II TopoII->Complex DNA Genomic DNA DNA->Complex RepFork Replication Fork Collision Complex->RepFork Persists during S-phase DSB Permanent Double Strand Break (DSB) RepFork->DSB Conversion to Break Repair NHEJ / HR Repair Mechanisms DSB->Repair Attempted Fix Outcome2 Apoptosis (Cell Death) DSB->Outcome2 Overwhelming Damage Outcome1 Clastogenicity (Micronucleus Formation) Repair->Outcome1 Misrepair

Caption: Pathway illustrating the conversion of transient enzyme-bridged DNA cleavage into permanent clastogenic damage via replication fork collision.

Analysis of Related Compounds & Impurities

In drug development, the API is rarely the sole genotoxic concern. For Gatifloxacin, synthesis intermediates and degradation products (Related Compounds) must be controlled.

Key Impurities of Concern

The following table categorizes impurities based on their structural alerts and expected genotoxic mechanism.

Impurity / CompoundOriginStructural AlertGenotoxicity Risk Level
Desmethyl Gatifloxacin Metabolite / DegradationQuinolone core intactHigh (Similar to API, retains Topo II affinity)
Gatifloxacin N-Oxide Oxidative DegradationN-oxide on piperazineMedium (Potential for metabolic reduction back to parent)
Impurity A (Piperazine derivative) Synthesis IntermediateAlkyl-amineLow (Lacks the intercalating quinolone core)
Defluorinated Analog PhotodegradationLoss of C-6 FluorineLow (Loss of gyrase binding potency usually reduces genotoxicity)
Ethylenediamine Analog Ring openingPrimary amineVariable (Needs Ames testing to rule out mutagenicity)
The Photogenotoxicity Factor

While the C-8 methoxy group protects Gatifloxacin, degradation products that lose this group or alter the quinolone chromophore can become photo-reactive. Under UVA exposure, these compounds can generate singlet oxygen (


), leading to 8-hydroxyguanine (8-OHdG) adducts, which cause G

T transversion mutations.

Experimental Framework for Risk Assessment

To validate the safety of Gatifloxacin-related compounds, a tiered testing strategy is required. This protocol moves beyond standard checklists to address antibiotic-specific challenges (e.g., cytotoxicity masking mutagenicity).

Protocol A: Modified Ames Test (Bacterial Reverse Mutation)

Standard: OECD 471 Challenge: Gatifloxacin is an antibiotic; it kills the Salmonella tester strains, masking mutagenic colonies. Solution:Plate Incorporation with High S9 Fraction.

  • Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.

  • Dose Finding: Perform a range-finding study to determine the Minimum Inhibitory Concentration (MIC). The top dose for genotoxicity testing should be slightly below the MIC, not the standard 5000

    
     g/plate .
    
  • Metabolic Activation: Use 10% Rat Liver S9. Antibiotics often require metabolic activation to show mutagenic metabolites.

  • Evaluation: Count revertant colonies. A 2-fold increase over background (with dose-response) indicates mutagenicity.

Protocol B: In Vitro Micronucleus Test (Mammalian Clastogenicity)

Standard: OECD 487 Target: Detects chromosomal breakage (clastogenicity) caused by Topo II inhibition.[2]

  • Cell Line: CHO-K1 or TK6 lymphoblastoid cells.

  • Exposure:

    • Short treatment (3-4 hours) +/- S9.

    • Extended treatment (24 hours) - S9.

  • Cytotoxicity Marker: Measure Replication Index (RI) or Cytokinesis-Block Proliferation Index (CBPI). Crucial: Do not evaluate genotoxicity at doses causing >55% cytotoxicity (precipitates false positives due to apoptosis).

  • Analysis: Score 2,000 binucleated cells per concentration. Look for micronuclei (fragments of DNA left behind during division).

Protocol C: Photogenotoxicity Assay (Photo-Ames/Photo-Comet)

Requirement: Essential for fluoroquinolones.

  • Light Source: Solar simulator emitting UVA (320–400 nm) at 5 J/cm².

  • Method (Photo-Comet):

    • Lyse cells (V79 or CHO) in alkaline buffer (pH > 13) to unwind DNA.

    • Electrophorese.[3] DNA breaks migrate toward the anode (forming a "comet tail").

    • Compare Tail Moment in UV-exposed vs. Dark control samples.

    • Significance: A significant increase in tail moment under UV indicates photogenotoxicity.

Regulatory Strategy: ICH M7 Compliance

The control of genotoxic impurities (GTIs) in Gatifloxacin drug substances must follow the ICH M7(R2) workflow.

The "Purge" Argument

For synthetic impurities (like the piperazine reactants), you can often demonstrate a "Purge Factor." If the solubility or reactivity of the impurity ensures it is removed during crystallization/wash steps by a factor of 1000x, and the theoretical carryover is below the TTC, routine testing may not be required.

Acceptable Intake (AI) Calculation

For a known mutagen (Class 1 or 2), the limit is derived from the TD50 (carcinogenic potency). For unstudied mutagens (Class 3), apply the Threshold of Toxicological Concern (TTC).

  • Lifetime Exposure: 1.5

    
     g/day .[4]
    
  • Less than Lifetime (LTL):

    • < 1 month: 120

      
       g/day .
      
    • < 1 year: 20

      
       g/day .
      
Visualization: ICH M7 Classification Workflow

ICH_M7_Workflow Impurity Identify Impurity (Structure) Database Carcinogenicity Database Match? Impurity->Database Class1 Class 1 Known Carcinogen (Control to Compound Specific Limit) Database->Class1 Yes (Carcinogen) Class2 Class 2 Known Mutagen (Control to TTC) Database->Class2 Yes (Mutagen) QSAR In Silico QSAR (DEREK / Leadscope) Database->QSAR No Alert Structural Alert? QSAR->Alert Ames Ames Test (Bacterial Mutagenesis) Alert->Ames Alert Found Class5 Class 5 No Alert (Treat as Non-Mutagenic) Alert->Class5 No Alert Class3 Class 3 Alert + No Data (Control to TTC) Ames->Class3 Positive/Untested Class4 Class 4 Alert + Ames Negative (Treat as Non-Mutagenic) Ames->Class4 Negative

Caption: Decision tree for classifying Gatifloxacin impurities per ICH M7(R2) guidelines to determine control limits.

References

  • Mechanism of Fluoroquinolone Toxicity Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014).[3][4] Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.

  • ICH M7(R2) Guideline International Council for Harmonisation.[4] (2023).[4][5][6] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[4][5][6][7][8]

  • Photogenotoxicity of Fluoroquinolones Marard, M., & Vioget, P.[9] (2003).[6] Photogenotoxicity of fluoroquinolones in Chinese hamster V79 cells by the comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis.

  • Mammalian Topoisomerase II Inhibition Gellert, M.[2] (1981). DNA topoisomerases.[1][2][3][10][11][12][13] Annual Review of Biochemistry. (Foundational text on the cleavable complex mechanism).

  • Gatifloxacin Structure and Safety Grass, G. M. (2002).[6] Gatifloxacin: A new fluoroquinolone antibiotic.[9][14] Clinical Therapeutics.

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The Emergence of a Metabolite: A Technical Guide to the Discovery of Gatifloxacin N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gatifloxacin, a fourth-generation fluoroquinolone, has been a subject of extensive research due to its broad-spectrum antibacterial activity.[1][2][3] The study of its metabolic fate and degradation pathways is crucial for a comprehensive understanding of its pharmacological profile and for ensuring drug safety and stability. This technical guide provides an in-depth exploration of the discovery of Gatifloxacin N-oxide, a significant metabolite and potential impurity. While not the result of a singular, targeted discovery effort, its identification is a product of rigorous analytical chemistry, metabolic studies, and forced degradation protocols inherent in modern drug development. This guide will detail the scientific rationale and technical methodologies that underpin the characterization of this important derivative.

Introduction to Gatifloxacin: The Parent Compound

Gatifloxacin is a synthetic fluoroquinolone antibiotic characterized by a cyclopropyl group at the N1 position, a fluorine atom at C6, a methylpiperazinyl moiety at C7, and a methoxy group at the C8 position of the quinolone core.[3][4][5] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][6] The unique C8-methoxy substituent enhances its activity against DNA gyrase and topoisomerase IV and is thought to limit the development of bacterial resistance.[5]

The metabolic profile of a drug is a critical aspect of its development. While Gatifloxacin undergoes limited biotransformation in humans, with less than 1% of a dose being excreted as metabolites, the identification and characterization of these minor products are paramount for a complete safety assessment.[4][6] One such metabolite, formed through the common metabolic pathway of N-oxidation, is this compound.

The Rationale for Investigating Gatifloxacin Metabolites: The Role of N-Oxidation

The piperazine ring at the C7 position of Gatifloxacin is a common site for metabolic modification. N-oxidation is a well-established metabolic pathway for tertiary amines, such as the nitrogen atoms in the piperazine moiety. This reaction is typically catalyzed by cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMOs) in the liver. The formation of an N-oxide can alter the physicochemical properties of the parent drug, potentially affecting its solubility, polarity, and biological activity. Therefore, the investigation into the potential for N-oxide formation is a standard and necessary step in the preclinical and clinical development of any drug containing a susceptible nitrogen atom.

Simulating Metabolism and Degradation: The Genesis of this compound in the Laboratory

The discovery of this compound is intrinsically linked to the forced degradation studies and the simulation of metabolic pathways conducted during drug development. These studies are designed to identify potential degradation products and metabolites that could form under various stress conditions, providing insights into the drug's stability and potential in vivo transformations.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of the drug development process, aimed at identifying the likely degradation products of a drug substance.[5] This information is used to develop stability-indicating analytical methods and to understand the degradation pathways.

Experimental Protocol: Representative Forced Degradation of Gatifloxacin [5]

  • Preparation of Gatifloxacin Stock Solution: A stock solution of Gatifloxacin (e.g., 1 mg/mL) is prepared in a suitable solvent, such as methanol or a mixture of methanol and water.

  • Acidic Degradation: The stock solution is treated with an acid (e.g., 1 N HCl) and refluxed for a specified period (e.g., 8 hours). The solution is then neutralized.

  • Alkaline Degradation: The stock solution is treated with a base (e.g., 1 N NaOH) and refluxed for a specified period (e.g., 8 hours). The solution is then neutralized.

  • Oxidative Degradation: The stock solution is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 30% H₂O₂), and kept at room temperature for a specified period (e.g., 24 hours). The formation of N-oxides is particularly relevant under oxidative stress conditions.

  • Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 100°C) for a defined period.

  • Photodegradation: A solution of the drug is exposed to UV light (e.g., 254 nm) for a specified duration.[5][7]

  • Analysis: Following exposure to these stress conditions, the samples are analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[5]

It is within the chromatograms of these stressed samples, particularly under oxidative conditions, that new peaks corresponding to degradation products, including this compound, are first observed.

Photodegradation Studies

Gatifloxacin is known to undergo photodegradation.[7][8] Studies have shown that exposure to simulated sunlight can lead to the formation of various photoproducts.[7] The investigation of these pathways is another avenue through which this compound could be identified. The experimental setup for such studies often involves irradiating an aqueous solution of Gatifloxacin with a xenon lamp and analyzing the resulting mixture over time.[7]

The Discovery Workflow: From Observation to Identification

The discovery of a new metabolite or degradation product like this compound follows a systematic analytical workflow.

Diagram: Analytical Workflow for the Identification of this compound

Gatifloxacin_N_Oxide_Discovery_Workflow cluster_0 Phase 1: Observation cluster_1 Phase 2: Isolation and Characterization cluster_2 Phase 3: Confirmation and Synthesis Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) HPLC_Analysis HPLC Analysis of Stressed Samples Forced_Degradation->HPLC_Analysis Sample Injection New_Peak Observation of a New Peak in the Chromatogram HPLC_Analysis->New_Peak Data Interpretation Preparative_HPLC Preparative HPLC for Isolation New_Peak->Preparative_HPLC Isolate Unknown Mass_Spectrometry Mass Spectrometry (MS/MS) for Molecular Weight and Fragmentation Preparative_HPLC->Mass_Spectrometry NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) for Structural Elucidation Preparative_HPLC->NMR_Spectroscopy FTIR_Spectroscopy FTIR Spectroscopy for Functional Group Analysis Preparative_HPLC->FTIR_Spectroscopy Comparative_Analysis Comparative Analysis with Isolated Compound Structure_Proposed Proposed Structure: This compound Reference_Standard_Synthesis Synthesis of Reference Standard Structure_Proposed->Reference_Standard_Synthesis Validate Hypothesis Confirmation Structure Confirmed Comparative_Analysis->Confirmation

Caption: A flowchart illustrating the systematic process from the initial observation of an unknown compound in stressed samples of Gatifloxacin to its confirmed identification as this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for the separation and quantification of Gatifloxacin and its related substances.[3][5] A stability-indicating HPLC method is one that can separate the drug from its degradation products.

Typical HPLC Method Parameters for Gatifloxacin Analysis [5]

ParameterCondition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., disodium hydrogen phosphate) and an organic solvent (e.g., acetonitrile), often with pH adjustment.
Flow Rate Typically 1.0 mL/min
Detection UV spectrophotometry at a wavelength where Gatifloxacin has significant absorbance (e.g., 293 nm).
Temperature Ambient or controlled (e.g., 25°C).

The appearance of a new, well-resolved peak in the chromatogram of a stressed sample, which is absent in the unstressed sample, signals the presence of a degradation product.

Mass Spectrometry (MS)

Once a potential degradation product is detected by HPLC, the next crucial step is to determine its molecular weight. Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice for this purpose. The mass spectrometer, coupled to the HPLC, provides the mass-to-charge ratio (m/z) of the eluting compounds.

For this compound, the expected molecular weight would be 16 amu higher than that of Gatifloxacin, corresponding to the addition of one oxygen atom.

  • Gatifloxacin (C₁₉H₂₂FN₃O₄): Molecular Weight = 375.39 g/mol

  • This compound (C₁₉H₂₂FN₃O₅): Molecular Weight = 391.39 g/mol [9]

Tandem mass spectrometry (MS/MS) would then be employed to fragment the molecule and analyze the resulting pattern. The fragmentation pattern of the N-oxide would be compared to that of the parent drug to pinpoint the location of the modification. A characteristic neutral loss of 16 amu (oxygen) from the molecular ion of the N-oxide under collision-induced dissociation would be a strong indicator of its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For unequivocal structure elucidation, the isolated degradation product is subjected to Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR are used to map the chemical environment of each proton and carbon atom in the molecule. The N-oxidation of the piperazine nitrogen would cause a significant downfield shift in the signals of the adjacent protons and carbons, providing definitive evidence for the site of oxidation.

Synthesis of a Reference Standard

To confirm the identity of the newly discovered compound, a reference standard of this compound is synthesized.[9][][11][12] This can be achieved by the controlled oxidation of Gatifloxacin using a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA). The synthetic product is then purified and its structure is confirmed by spectroscopic methods. Finally, the chromatographic and spectroscopic data of the isolated degradation product are compared with those of the synthesized reference standard. A perfect match confirms the identity of the degradation product as this compound.

Chemical and Physical Properties of this compound

The introduction of the N-oxide functionality imparts changes to the physicochemical properties of the Gatifloxacin molecule.

PropertyGatifloxacinThis compound
Molecular Formula C₁₉H₂₂FN₃O₄C₁₉H₂₂FN₃O₅[9]
Molecular Weight 375.39 g/mol 391.39 g/mol [9]
Polarity Less PolarMore Polar
Solubility Soluble in acidic and alkaline solutionsExpected to have increased aqueous solubility
Chromatographic Retention Longer retention time on reverse-phase HPLCShorter retention time on reverse-phase HPLC

Biological Implications and Significance

The discovery of this compound is not merely an academic exercise. The presence of this metabolite has several important implications:

  • Pharmacokinetics: The increased polarity of the N-oxide may lead to a different absorption, distribution, metabolism, and excretion (ADME) profile compared to the parent drug. Generally, more polar metabolites are more readily excreted in the urine.

  • Pharmacodynamics: The biological activity of the N-oxide needs to be assessed. In many cases, N-oxidation leads to a reduction or loss of pharmacological activity. For other fluoroquinolones, N-oxide metabolites have been shown to be less active than the parent compound.[]

  • Toxicology: It is crucial to evaluate the toxicological profile of any significant metabolite. The N-oxide must be assessed for any potential toxicity that differs from that of Gatifloxacin.

  • Drug Stability and Formulation: As a potential degradation product, the formation of this compound needs to be controlled during the manufacturing process and storage of the drug product to ensure its quality, safety, and efficacy over its shelf life.

Conclusion

The discovery of this compound exemplifies the rigorous and systematic approach required in modern pharmaceutical sciences. It is a testament to the power of analytical chemistry, particularly chromatography and spectroscopy, in elucidating the fate of a drug molecule. While not a "discovery" in the traditional sense of a planned search for a new entity, its identification through the meticulous processes of forced degradation and metabolic studies is a critical step in ensuring a comprehensive understanding of Gatifloxacin. This knowledge is indispensable for the development of safe, stable, and effective pharmaceutical products.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Gatifloxacin?
  • National Center for Biotechnology Information. (n.d.). Gatifloxacin. PubChem.
  • PubMed. (n.d.). Antimicrobial activity against Gram-positive and Gram-negative bacteria during gatifloxacin degradation by hydroxyl radicals.
  • PubMed. (2009). Selective kinetic spectrophotometric method for determination of gatifloxacin based on formation of its N-vinyl chlorobenzoquinone derivative.
  • Synthesis and Characterization of Potential Dimers of Gatifloxacin – an Antibacterial Drug. (n.d.).
  • Google Patents. (n.d.). US7531656B2 - Synthesis of gatifloxacin.
  • Google Patents. (n.d.). WO2004069825A1 - Synthesis of gatifloxacin.
  • ACS Publications. (2025, September 3). Review of the Synthesis of Gatifloxacin and Ofloxacin Drug Substances Used for the Treatment of Eye Infections. Organic Process Research & Development.
  • Spectrophotometric Methods for the Determination of Gatifloxacin. (n.d.).
  • Jain, P. S., et al. (2019, May 3). Gatifloxacin: A Comprehensive Review on Analytical Method. Acta Scientific Pharmaceutical Sciences, 3(6), 13-27.
  • BOC Sciences. (n.d.). CAS 1798008-43-1 this compound.
  • This compound | CAS No: 1798008-43-1. (n.d.).
  • University of Surrey. (2022, September 1). Gatifloxacin photocatalytic degradation in different water matrices: Antimicrobial activity and acute toxicity reduction.
  • PubMed Central. (2025, September 12). Gatifloxacin detection in the nanoscale: a review exploring current biosensing technologies and future opportunities.
  • National Institutes of Health. (n.d.). Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations.
  • Chen, J., et al. (2025, August 7). (PDF) Photodegradation of fluoroquinolone antibiotic gatifloxacin in aqueous solutions.
  • Allmpus. (n.d.). This compound.
  • Simson Pharma Limited. (n.d.). This compound | CAS No- 1798008-43-1.
  • Chemicea Pharmaceuticals. (n.d.). This compound | CAS No- 1798008-43-1.
  • PubMed. (2018, August 15). Exploring the aquatic photodegradation of two ionisable fluoroquinolone antibiotics - Gatifloxacin and balofloxacin: Degradation kinetics, photobyproducts and risk to the aquatic environment.

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Methodological & Application

Application Note: Gatifloxacin N-Oxide as a Reference Material for Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the critical role and application of Gatifloxacin N-oxide as a reference material in the quality control (QC) of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic.[1] As a potential impurity and degradation product, the accurate identification and quantification of this compound are paramount to ensuring the safety, efficacy, and regulatory compliance of Gatifloxacin drug substances and products.[2] This document provides an in-depth overview of its physicochemical properties, followed by a detailed, field-proven, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for its precise quantification. The methodologies described herein are designed to be self-validating, aligning with the principles of scientific integrity and international regulatory standards such as those from the International Council for Harmonisation (ICH).

Introduction: The Imperative of Impurity Profiling in Gatifloxacin

Gatifloxacin is a broad-spectrum 8-methoxy fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] Its efficacy is well-established against a wide range of Gram-positive and Gram-negative bacteria.[1] The manufacturing process, storage, and formulation of Gatifloxacin can, however, lead to the formation of related substances, including process-related impurities and degradation products.[2] this compound is a prominent example of such a compound, often arising from oxidative conditions.

Regulatory bodies worldwide mandate stringent control over impurities in pharmaceutical products. The presence of impurities, even in minute quantities, can potentially impact the drug's safety and therapeutic efficacy. Therefore, a robust analytical program for impurity profiling is not merely a regulatory hurdle but a scientific necessity. High-purity, well-characterized reference materials are the cornerstone of such programs, enabling the accurate identification and quantification of impurities. This compound reference material serves this vital function in the quality control of Gatifloxacin.[3]

Physicochemical Characterization of this compound

A thorough understanding of the reference material's properties is fundamental to its correct use. Key physicochemical data for Gatifloxacin and its N-oxide derivative are summarized below.

Chemical Structures

The structural relationship between Gatifloxacin and this compound is the oxidation of one of the nitrogen atoms on the piperazine ring.

Diagram: Chemical Structures of Gatifloxacin and this compound

Gatifloxacin_Structures cluster_gati Gatifloxacin cluster_noxide This compound Gati Gati Noxide Noxide Gati->Noxide Oxidation

Caption: Oxidation of Gatifloxacin to this compound.

Key Physicochemical Properties

The properties of the reference material dictate its handling, storage, and the preparation of standard solutions.

PropertyGatifloxacinThis compoundReference(s)
Chemical Name (±)-1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid1-(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinolin-7-yl)-3-methylpiperazine 1-oxide[4]
CAS Number 112811-59-31798008-43-1[5]
Molecular Formula C₁₉H₂₂FN₃O₄C₁₉H₂₂FN₃O₅[5]
Molecular Weight 375.39 g/mol 391.39 g/mol [5]
Appearance White to pale yellow crystalline powderOff-white solid[6]
Solubility Sparingly soluble in aqueous buffers; Soluble in DMSO and DMF.[7]Soluble in Methanol-DMSO mixtures.[5][6]
Storage Controlled room temperature2-8°C[5][6]

Application: Stability-Indicating HPLC Method for QC

The following protocol describes a robust, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound in Gatifloxacin drug substance. The term "stability-indicating" signifies that the method can accurately measure the drug substance in the presence of its degradation products, including the N-oxide.[3][8][9]

Principle and Causality of Method Choices

This method employs a C8 stationary phase, which provides excellent resolution for polar and non-polar compounds. The mobile phase consists of a phosphate buffer and an organic modifier (methanol). The buffer controls the pH, ensuring consistent ionization of the acidic and basic moieties in both Gatifloxacin and its N-oxide, which is critical for reproducible retention times. The organic modifier is adjusted to achieve optimal separation and elution. A detection wavelength of 254 nm is chosen as it provides adequate sensitivity for both the parent drug and its related substances.[3][8]

Diagram: HPLC Workflow for this compound Quantification

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc Chromatographic Analysis cluster_data Data Processing & Reporting RefStd Weigh this compound RS Diluent Prepare Diluent (e.g., Mobile Phase) RefStd->Diluent TestSample Weigh Gatifloxacin API Sample TestSample->Diluent RefStd_Sol Prepare Stock & Working Reference Solutions Diluent->RefStd_Sol TestSample_Sol Prepare Test Solution Diluent->TestSample_Sol Inject Inject Solutions RefStd_Sol->Inject TestSample_Sol->Inject HPLC HPLC System (Pump, Injector, Column, Detector) HPLC->Inject Chromatogram Acquire Chromatograms Inject->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % this compound Integrate->Calculate Report Report Results vs. Specification Calculate->Report

Caption: Standard workflow for HPLC analysis of impurities.

Materials and Reagents
  • This compound Reference Standard (RS)

  • Gatifloxacin API (Test Sample)

  • Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC grade

  • Orthophosphoric Acid, HPLC grade

  • Methanol, HPLC grade

  • Water, HPLC grade or purified water

Chromatographic Conditions
ParameterCondition
Column BDS Hypersil C8, 250 x 4.6 mm, 5 µm particle size[3][8]
Mobile Phase 20 mM Phosphate Buffer (pH 3.0) : Methanol (30:70 v/v)[3][8]
Flow Rate 1.0 mL/min
Detection UV at 254 nm[3][8]
Column Temperature 30°C
Injection Volume 20 µL
Run Time Sufficient to elute all components (e.g., 20 minutes)
Preparation of Solutions
  • Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Mix the Phosphate Buffer and Methanol in a 30:70 (v/v) ratio. Degas before use.

  • Diluent: Use the Mobile Phase as the diluent.

  • This compound Standard Stock Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of this compound RS into a 100 mL volumetric flask. Add a small amount of methanol to dissolve, then dilute to volume with the diluent.

  • Standard Solution (approx. 1.0 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 100 mL with the diluent. This concentration is typically representative of a 0.1% impurity level relative to a 1 mg/mL test solution.

  • Test Solution (approx. 1.0 mg/mL): Accurately weigh about 50 mg of Gatifloxacin API into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is a self-validating step.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Make five replicate injections of the Standard Solution (1.0 µg/mL).

  • Calculate the Relative Standard Deviation (RSD) of the peak areas for the this compound peak.

SST ParameterAcceptance CriteriaRationale
Tailing Factor Not more than 2.0Ensures peak symmetry for accurate integration.
Theoretical Plates Not less than 2000Demonstrates column efficiency and separation power.
%RSD of Peak Areas Not more than 5.0%Confirms the precision of the injection and detection system.
Analytical Procedure
  • Inject the diluent, Standard Solution, and Test Solution into the chromatograph.

  • Record the chromatograms and integrate the peak areas.

  • Identify the this compound peak in the Test Solution chromatogram by comparing its retention time with that of the Standard Solution.

Calculation

Calculate the percentage of this compound in the Gatifloxacin API sample using the following formula:

% this compound = (AT / AS) * (CS / CT) * P * 100

Where:

  • AT = Peak area of this compound in the Test Solution

  • AS = Average peak area of this compound in the Standard Solution

  • CS = Concentration of this compound in the Standard Solution (mg/mL)

  • CT = Concentration of Gatifloxacin in the Test Solution (mg/mL)

  • P = Purity of the this compound Reference Standard (as a decimal)

Establishing Trustworthy QC Limits

The acceptance criteria for this compound are not explicitly defined in major pharmacopeias as a specific named impurity. Therefore, the limits must be established and justified based on ICH guidelines for impurities in new drug substances (ICH Q3A).[2] These guidelines provide a framework based on the maximum daily dose (MDD) of the drug.

Diagram: ICH Thresholds for Impurities

ICH_Thresholds cluster_thresholds ICH Q3A/Q3B Thresholds MDD Maximum Daily Dose (MDD) of Gatifloxacin Reporting Reporting Threshold (e.g., ≥0.05%) MDD->Reporting Determines Thresholds Identification Identification Threshold (e.g., >0.10% or 1.0 mg/day) MDD->Identification Determines Thresholds Qualification Qualification Threshold (e.g., >0.15% or 1.0 mg/day) MDD->Qualification Determines Thresholds

Sources

Application Note: A Robust Mixed-Mode Solid-Phase Extraction Protocol for the Quantification of Gatifloxacin and Gatifloxacin N-Oxide in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic known for its broad-spectrum bactericidal properties against both Gram-positive and Gram-negative organisms.[1][2] In pharmacokinetic and metabolism studies, the simultaneous quantification of the parent drug and its metabolites, such as Gatifloxacin N-Oxide, is critical for understanding its efficacy, distribution, and potential toxicity.[3] Biological matrices like plasma, urine, and tissue homogenates are inherently complex, containing numerous endogenous components that can interfere with sensitive analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

Solid-Phase Extraction (SPE) is a powerful sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher selectivity, cleaner extracts, and the ability to concentrate analytes.[4][5] This application note presents a detailed protocol for the extraction of Gatifloxacin and its more polar metabolite, this compound, from biological fluids. We will leverage a mixed-mode SPE strategy, which provides a highly selective and robust method for isolating these zwitterionic compounds.

Principle of the Method: Harnessing Physicochemical Properties

The key to a successful SPE method lies in understanding the physicochemical properties of the target analytes. Gatifloxacin and its N-oxide are zwitterionic molecules, meaning they possess both an acidic functional group (carboxylic acid, pKa ~6) and a basic functional group (piperazine ring, pKa ~9).[6] This dual nature allows for a highly specific extraction using a mixed-mode sorbent that combines both reversed-phase (hydrophobic) and ion-exchange (electrostatic) retention mechanisms.[7]

This protocol utilizes a strong cation-exchange (SCX) mixed-mode polymer. The methodology is designed to:

  • Retain by Dual Mechanisms: At an acidic pH (e.g., pH < 4), the piperazine ring becomes protonated (positively charged), allowing for strong retention on the cation-exchange functional groups of the sorbent. Simultaneously, the hydrophobic core of the molecule interacts with the polymer's reversed-phase backbone.

  • Eliminate Interferences: This strong, dual-mode retention allows for rigorous washing steps. A neutral or acidic wash removes neutral and acidic interferences, while an organic wash removes non-polar, hydrophobically-bound interferences.

  • Selective Elution: The analytes are eluted by using a solvent mixture containing a base (e.g., ammonium hydroxide). This shifts the pH, neutralizing the charge on the piperazine ring, thus disrupting the ion-exchange retention and allowing the analytes to be released from the sorbent.

Experimental Workflow and Protocol

Required Materials and Reagents
  • SPE Cartridges: Mixed-Mode Strong Cation Exchange Polymeric Sorbent (e.g., Waters Oasis® MCX, Agilent Bond Elut Certify).

  • Reagents: HPLC-grade Methanol, Acetonitrile, Water; Formic Acid (or Phosphoric Acid); Ammonium Hydroxide.

  • Standards: Gatifloxacin and this compound certified reference standards.

  • Equipment: SPE vacuum manifold, collection tubes, vortex mixer, centrifuge, analytical balance, pH meter.

Visualized SPE Workflow

SPE_Workflow cluster_steps SPE Protocol Steps cluster_solutions Solutions & Samples cluster_output Outputs Condition 1. Condition Waste1 Waste Condition->Waste1 Equilibrate 2. Equilibrate Waste2 Waste Equilibrate->Waste2 Load 3. Load Sample Waste3 Waste Load->Waste3 Wash1 4. Aqueous Wash Waste4 Waste Wash1->Waste4 Wash2 5. Organic Wash Waste5 Waste Wash2->Waste5 Elute 6. Elute Analytes Final_Eluate Final Eluate (Analytes) Elute->Final_Eluate Methanol Methanol Methanol->Condition Activates sorbent Water_Acid Acidified Water Water_Acid->Equilibrate Prepares for loading Sample Pre-treated Sample (pH < 4) Sample->Load Analytes retained Acid_Wash Acidic Wash (e.g., 2% Formic Acid) Acid_Wash->Wash1 Removes polar interferences Methanol_Wash Methanol Methanol_Wash->Wash2 Removes non-polar interferences Elution_Solvent Elution Solvent (e.g., 5% NH4OH in MeOH) Elution_Solvent->Elute Disrupts retention

Caption: Mixed-Mode SPE workflow for Gatifloxacin extraction.

Step-by-Step Protocol

This protocol is optimized for a 1 mL biological sample (e.g., plasma or urine). Volumes should be scaled proportionally for different sample sizes or SPE cartridge formats.

  • Sample Pre-treatment:

    • To 1 mL of sample, add 1 mL of 4% phosphoric acid in water.

    • Vortex for 30 seconds.

    • Centrifuge for 10 minutes at 4000 rpm to precipitate proteins and pellet cellular debris.

    • Use the resulting supernatant for loading onto the SPE cartridge.

  • SPE Cartridge Conditioning:

    • Pass 2 mL of methanol through the cartridge to wet the sorbent and activate the reversed-phase retention sites.

  • SPE Cartridge Equilibration:

    • Pass 2 mL of HPLC-grade water (acidified to pH < 4 with formic or phosphoric acid) through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the pre-treated supernatant from Step 1 onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Wash Step 1 (Aqueous Wash):

    • Wash the cartridge with 2 mL of 2% formic acid in water to remove hydrophilic interferences.

  • Wash Step 2 (Organic Wash):

    • Wash the cartridge with 2 mL of methanol to remove moderately non-polar, hydrophobically-bound interferences.

  • Elution:

    • Elute the target analytes (Gatifloxacin and this compound) with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for your analytical method (e.g., LC-MS/MS).

Protocol Parameters Summary
ParameterDescriptionRationale
Sorbent Polymeric Mixed-Mode Strong Cation Exchange (MCX)Provides dual retention (reversed-phase and ion-exchange) for high selectivity.
Sample Pre-treatment 1:1 dilution with 4% Phosphoric AcidPrecipitates proteins and adjusts sample pH to < 4 to ensure analytes are charged.
Conditioning Solvent 2 mL MethanolWets the polymeric sorbent and activates hydrophobic retention sites.
Equilibration Solvent 2 mL Acidified Water (pH < 4)Prepares the sorbent environment for the acidified sample and ion-exchange mechanism.
Wash 1 2 mL 2% Formic Acid in WaterRemoves polar, unbound matrix components without eluting the charged analytes.
Wash 2 2 mL MethanolRemoves more hydrophobic interferences retained by the reversed-phase mechanism.
Elution Solvent 2 mL 5% NH₄OH in MethanolNeutralizes the piperazine ring, disrupting ion-exchange retention for selective elution.

Method Validation and Trustworthiness

To ensure the reliability and reproducibility of this protocol, a full method validation should be performed according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[8][9] The protocol should be a self-validating system, demonstrating consistent performance.

Key Validation Parameters
ParameterAcceptance Criteria (Typical)Purpose
Recovery 85-115%Measures the efficiency of the extraction process.
Precision (RSD%) ≤ 15% (≤ 20% at LLOQ)Assesses the repeatability and intermediate precision of the method.[8]
Matrix Effect 85-115%Evaluates the suppression or enhancement of analyte signal by co-eluting matrix components.
Linearity (r²) ≥ 0.995Confirms a proportional relationship between analyte concentration and instrument response.[10]
LLOQ S/N ≥ 10 with acceptable precision and accuracyDefines the lowest concentration that can be reliably quantified.[]
Specificity No significant interfering peaks at the retention time of the analytes in blank matrix.Ensures the method is selective for the target analytes.

Good recoveries, typically in the range of 90-116% with RSD not greater than 10%, have been reported for fluoroquinolone extraction from complex matrices using similar SPE methods.[12]

Conclusion

This application note provides a comprehensive and robust mixed-mode solid-phase extraction protocol for the simultaneous determination of Gatifloxacin and its N-oxide metabolite in challenging biological matrices. By leveraging the zwitterionic nature of the analytes, this method offers superior selectivity and results in cleaner extracts compared to single-mode SPE or liquid-liquid extraction techniques. The detailed, step-by-step protocol and validation guidelines serve as a reliable starting point for researchers and scientists in drug development, ensuring accurate and reproducible quantification for pharmacokinetic and metabolic studies.

References

  • An investigation on filtration procedures and SPE sorbents used for the determination of traces of the most common veterinary fluoroquinolones (FQs). (2015). ResearchGate. Available at: [Link]

  • Approaches to eliminate elution solvent modifiers in the mixed-mode solid-phase extraction (SPE) of drug residues for on-line GCMS and LCMS analysis. Shimadzu. Available at: [Link]

  • Phenomenex. (2018). Solid Phase Extraction (SPE) Tutorial. YouTube. Available at: [Link]

  • Al-Qahtani, A. H., et al. (2024). Pharmacokinetic Analysis of Gatifloxacin and Dexamethasone in Rabbit Ocular Biofluid Using a Sensitive and Selective LC-MS/MS Method. PubMed. Available at: [Link]

  • Phonkeng, N., & Burakham, R. Solid-phase Extraction and High Performance Liquid Chromatographic Analysis of Fluoroquinolone Antibiotic Residues in Milk Products. KKU Research Journal. Available at: [Link]

  • Tavčar, E., et al. (2007). Role of zwitterionic structures in the solid-phase extraction based method development for clean up of tetracycline and oxytetracycline from honey. PubMed. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. Available at: [Link]

  • Agilent Technologies. (2017). Solid Phase Extraction (SPE) For Forensic Testing. YouTube. Available at: [Link]

  • Federsel, H-J. (2021). Review of the Synthesis of Gatifloxacin and Ofloxacin Drug Substances Used for the Treatment of Eye Infections. ACS Publications. Available at: [Link]

  • Mishra, V., et al. (2008). Study For The Development Of Isolation And Clean Up Process By Using Solid Phase Extraction (SPE) For Fluoroquinolones And Cephalosporins Antibiotic Drugs From Forensic Samples. Internet Scientific Publications. Available at: [Link]

  • Rocchi, S., et al. (2023). Synthesis and Characterization of Electrospun Sorbent for the Solid-Phase Extraction of Fluoroquinolones in Human Plasma and Their UHPLC-PDA Determination. MDPI. Available at: [Link]

  • Jain, P. S., et al. (2019). Gatifloxacin: A Comprehensive Review on Analytical Method. Acta Scientific Pharmaceutical Sciences. Available at: [Link]

  • Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. Restek. Available at: [Link]

  • Polymeric HLB SPE Cartridges. Hawach Scientific Co., Ltd. Available at: [Link]

  • Waters Corporation. (2020). Unlocking the Power of Mixed-Mode SPE | Science Spotlight - Episode 4. YouTube. Available at: [Link]

  • Sahu, P. K., et al. (2013). Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations. NIH National Library of Medicine. Available at: [Link]

  • Wang, X., et al. (2024). Determination of fluoroquinolones in water and milk by online solid phase extraction-high performance liquid chromatography with electrospun PAN-HLB nanofibers. PubMed. Available at: [Link]

  • Gatifloxacin Drug Information. PharmaCompass. Available at: [Link]

  • Analytical Techniques applied in Metabolomics. FutureLearn. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Abdel-Ghany, M. F., et al. (2024). Micellar HPLC and UV Methods with Time Programming for Synchronically Quantifying Gatifloxacin and Its Preservative in Eye Drops: Appraisal of Ecological Impact. NIH National Library of Medicine. Available at: [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. Available at: [Link]

  • The Benefits of Using Hydrophilic-Lipophilic Balance (HLB) in SPE. Element Lab Solutions. Available at: [Link]

Sources

Application Note: Investigating Gatifloxacin N-Oxide Formation in In Vitro Metabolism Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro metabolism studies to investigate the potential formation of Gatifloxacin N-oxide. Gatifloxacin, a fourth-generation fluoroquinolone antibiotic, is primarily eliminated unchanged via renal excretion, with minimal metabolic transformation reported in humans.[1][2] However, the formation of N-oxide metabolites is a recognized metabolic pathway for many xenobiotics containing tertiary amine or heterocyclic nitrogen moieties.[3][4] This document outlines the scientific rationale, detailed experimental protocols, and robust analytical methodologies required to rigorously assess the formation of this compound, a potential, albeit minor, metabolite. The protocols described herein are designed to be self-validating systems, ensuring data integrity and reproducibility.

Introduction: The Rationale for Investigating Gatifloxacin Metabolism

Gatifloxacin is a broad-spectrum antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV.[5] Pharmacokinetic studies have established that Gatifloxacin undergoes very limited biotransformation in humans, with over 80% of the drug excreted unchanged in the urine.[6] This minimal metabolism suggests a low likelihood of drug-drug interactions mediated by major enzyme systems like cytochrome P450 (CYP).[1][2]

Despite its low metabolic clearance, a comprehensive understanding of all potential metabolic pathways is crucial during drug development for several reasons:

  • Metabolite Profiling: Regulatory agencies require thorough characterization of all metabolites to assess their potential pharmacological activity or toxicity.

  • Understanding Atypical Metabolism: In certain patient populations or during co-administration of other drugs, minor metabolic pathways could become more significant.

  • N-Oxide Metabolites: N-oxidation is a common metabolic reaction for compounds with nitrogen-containing heterocyclic rings.[4] N-oxide metabolites can sometimes be pharmacologically active or chemically reactive.[3] Furthermore, some N-oxides are unstable and can revert to the parent compound, complicating pharmacokinetic analysis.[3][7]

Therefore, targeted in vitro studies are warranted to definitively characterize the potential for this compound formation. This application note provides the necessary protocols to conduct such an investigation using common in vitro systems like liver microsomes and hepatocytes.[8]

The Role of N-Oxidation in Drug Metabolism

N-oxidation is a Phase I metabolic reaction catalyzed primarily by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs).[3] This process involves the addition of an oxygen atom to a nitrogen atom within the drug molecule. The resulting N-oxide is generally more polar than the parent compound, facilitating its excretion.[9]

While Gatifloxacin's core structure is not extensively metabolized by CYPs, the potential for minor oxidative metabolism at its nitrogen-containing piperazine ring exists. Investigating this pathway provides a more complete metabolic profile of the drug.

dot

cluster_gatifloxacin Gatifloxacin cluster_metabolism Phase I Metabolism cluster_metabolite Metabolite Gatifloxacin Gatifloxacin (Parent Drug) Enzymes CYP450s / FMOs (e.g., in Liver Microsomes) Gatifloxacin->Enzymes + O2 + NADPH N_Oxide This compound (Potential Metabolite) Enzymes->N_Oxide N-Oxidation

Caption: Potential metabolic pathway of Gatifloxacin to this compound.

Experimental Design and Protocols

To thoroughly investigate the formation of this compound, we recommend a tiered approach starting with subcellular fractions (liver microsomes) and progressing to cellular systems (hepatocytes).[8]

Materials and Reagents
  • Test Compound: Gatifloxacin (analytical grade)

  • Reference Standard: this compound (if available, otherwise for putative identification)[]

  • Internal Standard (IS): A structurally similar compound not present in the test system, e.g., Ciprofloxacin.[11]

  • Liver Microsomes: Pooled human liver microsomes (HLM) or rat liver microsomes (RLM)

  • Hepatocytes: Cryopreserved primary human hepatocytes

  • Cofactors: NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Buffers: Potassium phosphate buffer (pH 7.4)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) (all LC-MS grade)

  • Culture Media: Hepatocyte culture medium as per supplier recommendations[12]

  • Labware: 96-well plates, microcentrifuge tubes, cell culture plates

Protocol 1: Microsomal Stability Assay

This assay determines the metabolic stability of Gatifloxacin in the presence of metabolically active liver enzymes and identifies potential metabolites.

Rationale: Liver microsomes are rich in CYP enzymes and are a standard, cost-effective tool for initial metabolism screening.[8][13] The requirement of the NADPH cofactor for the reaction to proceed serves as a critical internal control.[4]

Step-by-Step Protocol:

  • Prepare Reagents:

    • Thaw liver microsomes on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 2X NADPH regenerating system solution in buffer.

    • Prepare a 1 mM stock solution of Gatifloxacin in a suitable solvent (e.g., DMSO, water). Dilute further in buffer to create working solutions.

  • Incubation Setup:

    • In a 96-well plate, combine the following in duplicate or triplicate for each time point (e.g., 0, 15, 30, 60, 120 minutes):

      • Potassium phosphate buffer

      • Liver microsomes (final concentration ~0.5 mg/mL)

      • Gatifloxacin working solution (final concentration typically 1 µM)

    • Prepare parallel "No NADPH" control wells by adding buffer instead of the NADPH regenerating system. This control is essential to distinguish enzymatic degradation from chemical instability.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction:

    • Add the 2X NADPH regenerating system to the appropriate wells to start the reaction. For the T=0 time point, the quenching solution should be added immediately before the NADPH system.

  • Incubation and Termination:

    • Incubate the plate at 37°C with gentle shaking.

    • At each designated time point, terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL Ciprofloxacin). This step precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Processing:

    • Centrifuge the plate at 4,000 x g for 15 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Protocol 2: Hepatocyte Incubation Assay

This assay provides a more physiologically relevant system by including both Phase I and Phase II enzymes, as well as transporters, present in intact cells.

Rationale: Primary hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of metabolic enzymes and cofactors in a cellular context.[8][12]

Step-by-Step Protocol:

  • Cell Plating:

    • Thaw and plate cryopreserved hepatocytes onto collagen-coated 24- or 48-well plates according to the supplier's protocol.

    • Allow cells to attach and form a monolayer (typically 4-6 hours or overnight).

  • Dosing:

    • Remove the plating medium and replace it with fresh, pre-warmed incubation medium containing Gatifloxacin (e.g., 1 µM).

    • Include vehicle control wells (medium with the same percentage of solvent used for the drug stock).

  • Incubation and Sampling:

    • Incubate the plates at 37°C in a humidified CO2 incubator.

    • At specified time points (e.g., 0, 1, 4, 8, 24 hours), collect aliquots of the medium.

    • At the final time point, collect the medium and then lyse the cells (e.g., with 70% ACN) to analyze intracellular compound levels.

  • Sample Processing:

    • To the collected medium samples, add 2-3 volumes of ice-cold acetonitrile containing the internal standard to precipitate proteins.

    • Process the samples as described in the microsomal assay (centrifugation, supernatant transfer) for LC-MS/MS analysis.

dot

cluster_setup 1. Incubation Setup cluster_reaction 2. Reaction cluster_termination 3. Termination & Processing cluster_analysis 4. Analysis Microsomes Liver Microsomes / Hepatocytes Incubate Incubate at 37°C (Time Course) Microsomes->Incubate Gatifloxacin Gatifloxacin (Test Compound) Gatifloxacin->Incubate NADPH NADPH System (Cofactor) NADPH->Incubate Quench Add ACN + Internal Std (Quench Reaction) Incubate->Quench Centrifuge Centrifuge (Pellet Protein) Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Caption: General experimental workflow for in vitro metabolism studies.

Analytical Methodology: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity, selectivity, and ability to provide structural information.[11][14][15]

4.1. Chromatographic Separation:

  • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) is suitable for separating Gatifloxacin from its more polar N-oxide metabolite.[15]

  • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Goal: Achieve baseline separation between Gatifloxacin and the putative this compound peak. The N-oxide, being more polar, is expected to elute earlier than the parent drug.[13]

4.2. Mass Spectrometric Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification.

  • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for Gatifloxacin, this compound, and the internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Gatifloxacin 376.2Optimize (e.g., 332.1, 261.1)The precursor ion corresponds to [M+H]+.
This compound 392.2OptimizeThe precursor ion corresponds to [M+H]+, an increase of 16 Da from the parent.
Ciprofloxacin (IS) 332.1Optimize (e.g., 288.1, 231.1)Internal standard for robust quantification.[11]

4.3. Data Analysis:

  • Metabolite Identification: A new peak appearing in the NADPH-fortified incubations (but not in the "No NADPH" controls) with a precursor ion of m/z 392.2 would be putatively identified as this compound.

  • Quantification: The rate of disappearance of the Gatifloxacin peak area ratio (Gatifloxacin/IS) over time is used to calculate the metabolic half-life (t½) and intrinsic clearance (CLint).

  • Metabolite Formation: The formation of this compound can be monitored by plotting its peak area ratio (N-oxide/IS) over time.

Expected Results and Interpretation

Based on existing literature, significant metabolism of Gatifloxacin is not expected.[1][16] The primary outcome of these experiments will be to either confirm the absence of N-oxide formation or to detect and quantify it as a very minor metabolite.

Incubation ConditionExpected Gatifloxacin DepletionExpected N-Oxide FormationRationale
Microsomes + NADPH Low to negligibleLow to noneConfirms/refutes the role of CYP/FMO enzymes.
Microsomes - NADPH NegligibleNoneControl for non-enzymatic degradation.
Hepatocytes Low to negligibleLow to noneConfirms microsomal findings in a more complete biological system.
Hepatocytes (Vehicle) NegligibleNoneControl for baseline cell effects.

Interpretation:

  • No significant depletion of Gatifloxacin and no detectable N-oxide: This result would align with current knowledge that Gatifloxacin is metabolically stable and not a significant substrate for oxidative enzymes.

  • Slow depletion of Gatifloxacin with corresponding formation of N-oxide: This would indicate that Gatifloxacin can be metabolized to its N-oxide, albeit slowly. The calculated intrinsic clearance would likely be very low, confirming it as a minor pathway.

Conclusion

The protocols detailed in this application note provide a robust and scientifically sound framework for investigating the potential formation of this compound in vitro. By employing validated systems such as liver microsomes and primary hepatocytes, coupled with the specificity and sensitivity of LC-MS/MS analysis, researchers can definitively characterize this minor metabolic pathway. This information is valuable for building a complete metabolic profile of Gatifloxacin, contributing to a comprehensive understanding of its disposition and supporting regulatory submissions.

References

  • Perry, C. M., & Barman-Balfour, J. A. (1999).
  • Kamal, M. A., et al. (2023). Gatifloxacin detection in the nanoscale: a review exploring current biosensing technologies and future opportunities. RSC Advances, 13(38), 26865-26887.
  • Acta Scientific Pharmaceutical Sciences. (2019). Gatifloxacin: A Comprehensive Review on Analytical Method. Acta Scientific, 3(6), 11-20.
  • National Center for Biotechnology Information. (n.d.). Gatifloxacin. PubChem. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Gatifloxacin? Synapse. Retrieved from [Link]

  • MDPI. (2018). Application of In Vitro Metabolism Activation in High-Throughput Screening. Assay and Drug Development Technologies, 16(7), 382-393.
  • Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. Retrieved from [Link]

  • ResearchGate. (2019). In Vitro and In Vivo Models of Drug Metabolism. IntechOpen.
  • Mather, R., et al. (2002). Gatifloxacin and moxifloxacin: an in vitro susceptibility comparison to levofloxacin, ciprofloxacin, and ofloxacin using bacterial keratitis isolates. American Journal of Ophthalmology, 134(4), 547-552.
  • Pharmacology Lectures. (2024). Pharmacology of Gatifloxacin (Tequin); Pharmacokinetics, Mechanism of action, Uses, Effects. YouTube.
  • Acta Pharmaceutica Sciencia. (2022). Formation of an N-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[1][2][16] triazolo[4,3-a]quinoxaline by in vitro rat. Acta Pharmaceutica Sciencia, 60(4), 437-444.

  • ResearchGate. (2022). (PDF) Formation of an n-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[1][2][16] triazolo[4,3-a]quinoxaline by in vitro rat liver microsomal preparations.

  • National Institutes of Health. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 2(3), 100720.
  • Zary, A., et al. (1998). Fluoroquinolone antibiotics inhibit cytochrome P450-mediated microsomal drug metabolism in rat and human. Life Sciences, 63(10), 843-853.
  • Bartlett, M. G., & Johnson, K. L. (2001). Determination of gatifloxacin in human plasma by liquid chromatography/electrospray tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 15(11), 881-886.
  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry.
  • ResearchGate. (2021). Development and validation of LC method for gatifloxacin and ketorolac tromethamine in combined dosage form.
  • Spina, E., & de Leon, J. (2007). [Cytochrom-P450 mediated drug interactions caused by antibiotics]. Nervenarzt, 78(4), 409-424.
  • National Center for Biotechnology Information. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Molecules, 27(11), 3563.
  • ResearchGate. (2007). (PDF) In Vitro Methods to Study Intestinal Drug Metabolism.
  • SlideShare. (2012). Cytochrome P450's Toxicity and Detoxification Bioquímica Dr. Braulio Jiménez-Vélez.
  • Clinical Learning. (2024). Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. YouTube.
  • National Center for Biotechnology Information. (2024). Pharmacokinetic Analysis of Gatifloxacin and Dexamethasone in Rabbit Ocular Biofluid Using a Sensitive and Selective LC-MS/MS Method.
  • Altasciences. (n.d.). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC.
  • ResearchGate. (2024). Pharmacokinetic Analysis of Gatifloxacin and Dexamethasone in Rabbit Ocular Biofluid Using a Sensitive and Selective LC-MS/MS Method | Request PDF.

Sources

Troubleshooting & Optimization

Matrix effects in Gatifloxacin N-Oxide bioanalysis

[1]

Status: Operational Lead Scientist: Senior Application Specialist Topic: Troubleshooting Matrix Effects & Instability in LC-MS/MS Bioanalysis

Welcome to the Technical Support Hub

Bioanalysis of N-oxide metabolites, such as Gatifloxacin N-Oxide , presents a unique "double-jeopardy" challenge: Matrix Effects (ME) caused by phospholipids and In-Source Fragmentation (ISF) , where the metabolite reverts to the parent drug inside the mass spectrometer.[1]

This guide is not a generic SOP. It is a causality-driven troubleshooting system designed to help you distinguish between chemical instability, instrumental artifacts, and matrix suppression.

Service Desk 1: The "Phantom" Parent Signal (In-Source Fragmentation)

User Issue: "I am detecting Gatifloxacin (Parent) in my N-Oxide reference standards, or my Parent concentration seems artificially high in patient samples."

Root Cause Analysis: N-oxides are thermally labile.[1][2] In the high-temperature environment of an Electrospray Ionization (ESI) source, the Oxygen-Nitrogen bond can cleave (deoxygenation).[1][2] This converts this compound (


1overestimation of the parentunderestimation of the metabolite
Diagnostic Protocol: Distinguishing ISF from Impurities

To determine if the parent signal is a synthesis impurity or an instrument artifact, perform this self-validating test:

  • Inject a pure standard of this compound (neat solution, no matrix).

  • Monitor two channels:

    • Channel A:

      
       (N-Oxide MRM)[1]
      
    • Channel B:

      
       (Parent MRM)[1]
      
  • Chromatographic Check:

    • If the Parent signal (Channel B)[1] co-elutes exactly with the N-Oxide peak, it is In-Source Fragmentation .[1]

    • If the Parent signal elutes at the Parent's retention time (usually different due to polarity), it is a chemical impurity .

Visualizing the Mechanism

SourceFragmentationNOxideThis compound(m/z 392)ESIESI Source(High Temp/Voltage)NOxide->ESIDeoxThermalDeoxygenationESI->DeoxHeat StressParentGatifloxacin(m/z 376)Deox->Parent- Oxygen (16 Da)Q1Q1 Filter(Selects m/z 376)Parent->Q1DetectorFalse PositiveParent SignalQ1->Detector

Figure 1: Mechanism of In-Source Fragmentation causing false quantification of the parent drug.[1]

Corrective Action:

  • Lower Source Temperature: Reduce desolvation temperature in 50°C increments.

  • Adjust Cone Voltage/Declustering Potential: N-oxides are fragile; lower potentials reduce collision energy in the source.[1]

  • Chromatographic Separation: You must chromatographically resolve the N-Oxide from the Parent.[1][3] If they co-elute, ISF makes accurate quantification impossible [1, 2].

Service Desk 2: The "Invisible Wall" (Matrix Suppression)

User Issue: "My Internal Standard (IS) response drops significantly in patient plasma compared to water standards, or I see poor sensitivity for the N-Oxide."

Root Cause Analysis: this compound is polar.[1] It often elutes early, in the "graveyard" region where Phospholipids (PLs) (glycerophosphocholines,

Diagnostic Protocol: Post-Column Infusion (PCI)

Do not rely on Matrix Factor calculations alone.[1] Visualize the suppression zone.[1]

Step-by-Step Methodology:

  • Setup: Connect a syringe pump containing this compound (1 µg/mL) to the LC flow via a T-piece after the column but before the MS source.

  • Infuse: Pump the analyte at a steady rate (e.g., 10 µL/min).

  • Inject: Inject a blank extracted matrix sample (e.g., precipitated plasma) via the LC.[1]

  • Observe: The baseline should be high and stable. Any "dip" in the baseline indicates a suppression zone.[1]

PCI_Setupcluster_LCLC Systemcluster_InfusionContinuous InfusionPumpLC Pump(Mobile Phase)InjectorInjector(Blank Matrix)Pump->InjectorColumnAnalytical ColumnInjector->ColumnTeeMixing TeeColumn->TeeSyringeSyringe Pump(Analyte Solution)Syringe->TeeMSMS/MS SourceTee->MSDataChromatogram(Look for Dips)MS->Data

Figure 2: Post-Column Infusion setup to visualize matrix suppression zones.[1]

Service Desk 3: The "Recovery Paradox" (Extraction Optimization)

User Issue: "Protein Precipitation (PPT) is dirty, but Liquid-Liquid Extraction (LLE) gives me <10% recovery for the N-Oxide."

Root Cause Analysis: Gatifloxacin is amphoteric (zwitterionic), but the N-Oxide moiety increases polarity .[1]

  • LLE Failure: Traditional fluoroquinolone LLE methods (e.g., Dichloromethane or Hexane) are too non-polar for the N-Oxide.[1] It stays in the aqueous phase.[1]

  • PPT Failure: Acetonitrile precipitates proteins but leaves >95% of phospholipids in the supernatant, causing the suppression described in Desk 2 [3, 4].

Optimization Guide: Balancing Cleanliness & Recovery
Extraction MethodSuitability for N-OxideProsConsRecommended Modification
Protein Precipitation (PPT) Low Fast, cheap, 100% recovery.[1]High matrix effect (PLs remain).Use Phospholipid Removal Plates (e.g., HybridSPE, Ostro) instead of standard PPT.
Liquid-Liquid Extraction (LLE) Medium Clean extracts.[1]Poor recovery for polar N-oxides.[1]Use Ethyl Acetate or Chloroform:Isopropanol (9:1) .[1] Avoid Hexane/Ether.
Solid Phase Extraction (SPE) High Best cleanliness & recovery.[1]More expensive/time-consuming.[1]Use Mixed-Mode Cation Exchange (MCX) .[1] Wash with MeOH (removes neutrals), Elute with 5% NH4OH in MeOH.

Technical Recommendation: For this compound, Mixed-Mode SPE (MCX) is the gold standard.[1] The basic piperazine ring binds to the cation exchange sorbent, allowing aggressive organic washes to remove neutral phospholipids before elution [5].

Service Desk 4: Regulatory Validation (FDA M10)

User Issue: "What specific validation tests does the FDA require for N-Oxides?"

Compliance Directive: The FDA M10 Bioanalytical Method Validation guidance explicitly flags unstable N-oxides .[1] You must quantify the "Back-Conversion" rate [6].[1]

The "Back-Conversion" Experiment:

  • Spike plasma with This compound at a high concentration (QC High).[1]

  • Process and analyze the sample.[1][3][4][5][6][7]

  • Monitor the Parent (Gatifloxacin) channel.[1]

  • Calculation:

    
    [1]
    
  • Acceptance: If conversion > 1-2%, you must stabilize the sample (e.g., temperature control, light protection) or chromatographically separate the peaks so the MS source conversion doesn't interfere with the retention time of the actual parent drug.

References
  • Ma, B., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(23), 2313-2319.[1] Link

  • Ramanathan, R., et al. (2000).[2] Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds.[1][2][8] Analytical Chemistry, 72(6), 1352-1359.[1] Link[1]

  • Chambers, E., et al. (2007). Systematic development of an on-line SPE-LC-MS/MS method for the determination of perfluorinated compounds. Journal of Chromatography B, 852(1-2), 22-34.[1] (Context on Phospholipid Removal). Link

  • Bylda, C., et al. (2014). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of Mass Spectrometry, 49(12). Link

  • FDA. (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[1][9][10] Link

  • Smeraglia, J., et al. (2002). Interference of phospholipid metabolites in LC-MS/MS analysis. Chromatographia, 55, S95-S99.[1] Link[1]

Technical Support Center: Gatifloxacin Stability & Impurity Management

[1]

Executive Summary

Gatifloxacin (GAT) is a fourth-generation fluoroquinolone antibiotic.[1] While chemically robust, it exhibits specific instability at the piperazine moiety, leading to the formation of Gatifloxacin N-Oxide (often designated as Impurity G in pharmacopeial monographs). This degradation is primarily driven by oxidative stress (peroxides in excipients) and photo-oxidation.[1]

This guide provides a root-cause analysis, specific prevention protocols, and a self-validating analytical method to ensure sample integrity during drug development.[1]

Module 1: The Chemistry of Degradation (Root Cause Analysis)

The Mechanism

The Gatifloxacin molecule contains a 3-methylpiperazine ring at the C7 position.[1] The nitrogen atoms within this ring are electron-rich and susceptible to electrophilic attack by reactive oxygen species (ROS).[1]

  • Primary Pathway: Oxidation of the tertiary amine nitrogen (N4 position of the piperazine ring or N1 depending on nomenclature, but specifically the nitrogen susceptible to N-oxidation).[1]

  • Catalysts: The reaction is accelerated by:

    • Peroxides: Found as impurities in common excipients (e.g., Povidone, PEG, Polysorbates).[1]

    • Metal Ions: Trace transition metals (Fe³⁺, Cu²⁺) acting as catalysts for radical generation.[1]

    • UV Light: Photo-induced electron transfer generating singlet oxygen.[1]

Visualization of Degradation Pathway

The following diagram illustrates the oxidative pathway transforming Gatifloxacin into its N-oxide derivative.

Gatifloxacin_Degradationcluster_factorsCritical Risk FactorsGATGatifloxacin(Parent API)InterTransition State(Electrophilic Attack on Piperazine N)GAT->Inter Oxidation via H2O2 / UVROSReactive Oxygen Species(Peroxides/Radicals)ROS->Inter CatalystNOxideThis compound(Impurity +16 Da)Inter->NOxide StabilizationExcipientsHigh Peroxide Excipients(Povidone, PEG)Excipients->ROSpHAlkaline pH(> 7.5)pH->InterAccelerates

Figure 1: Mechanistic pathway of Gatifloxacin oxidation.[1] The piperazine nitrogen serves as the nucleophilic site for oxygen transfer from peroxide species.

Module 2: Prevention Protocols (The "How-To")

To prevent N-oxide formation, you must control the "Micro-Environment" of the API.[1]

Excipient Selection & Control

The most common source of oxidation is hydroperoxides present in polymeric excipients.[1]

Actionable Protocol:

  • Screening: Test all batches of Povidone (PVP), Polyethylene Glycol (PEG), and Polysorbates for peroxide value (POV) before use.[1]

  • Specification Limit: Ensure excipient POV is < 50 ppm (ideally < 10 ppm for liquid formulations).

  • Substitution: If N-oxide levels persist > 0.1%, switch to "Low Peroxide" grades of excipients.

Excipient ClassRisk LevelRecommended Control Strategy
Povidone (K30/K90) HighUse "Low Peroxide" grade; Store in N₂ flushed containers.[1]
Polysorbate 80 Very HighUse High Purity grade; Minimize headspace in storage.[1]
PEG 400 MediumMonitor POV; Add antioxidant if POV > 20 ppm.[1]
MCC / Lactose LowGenerally safe; standard grade acceptable.[1]
Antioxidant Stabilization System

If excipient control is insufficient, incorporate a sacrificial antioxidant.[1]

  • Primary Choice: Sodium Metabisulfite (0.1% - 0.5% w/v).[1]

    • Mechanism:[2][3][4][][6] Scavenges dissolved oxygen and peroxides before they react with the piperazine ring.[1]

  • Secondary Choice: Ascorbic Acid (Vitamin C).[1]

    • Note: Use with caution in metal-rich formulations as it can act as a pro-oxidant via the Fenton reaction.[1]

Manufacturing Environment
  • Nitrogen Purging: Sparge all liquid vehicles with high-purity Nitrogen (N₂) for at least 30 minutes prior to API addition to reduce Dissolved Oxygen (DO) to < 1 ppm.[1]

  • Amber Glass: Gatifloxacin is photosensitive.[1] All processing must occur under yellow (sodium vapor) light or in amber glassware to prevent photo-initiated N-oxide formation.[1]

Module 3: Analytical Validation (Self-Validating Methods)

You cannot prevent what you cannot measure.[1] Standard HPLC methods may co-elute the N-oxide with the parent peak if the pH is not optimized.[1]

Stability-Indicating HPLC Protocol

This method ensures separation of the N-oxide impurity (more polar) from the parent Gatifloxacin.[1]

  • Column: C8 or C18 (e.g., BDS Hypersil C8, 250 x 4.6 mm, 5 µm).[1][7]

  • Mobile Phase: Phosphate Buffer (20 mM, pH 3.0) : Methanol (30:70 v/v).[1][7]

    • Why pH 3.0? Acidic pH suppresses the ionization of silanols on the column and ensures the amine groups on Gatifloxacin are protonated, improving peak shape and separation efficiency.

  • Flow Rate: 1.0 - 1.5 mL/min.[1]

  • Detection: UV at 254 nm (or 293 nm).[1]

  • Expected Retention:

    • This compound: Elutes earlier than Gatifloxacin (Relative Retention Time ~0.8 - 0.[1]9) due to increased polarity.[1]

    • Gatifloxacin: Main peak.[1]

Diagnostic Workflow: Is it N-Oxide?

Use this decision tree to confirm if an unknown impurity is the N-oxide.

Analytical_TroubleshootingStartUnknown Impurity Detected(RRT < 1.0)Step1Check Mass Spectrum(LC-MS)Start->Step1MassShiftMass Shift = +16 Da?(m/z 376 -> 392)Step1->MassShiftYesMassLikely N-OxideMassShift->YesMassYesNoMassOther Degradant(Defluoro, Decarboxy)MassShift->NoMassNoStep2Peroxide Spike Test(Add 0.1% H2O2 to sample)YesMass->Step2PeakGrowDoes Peak Area Increase?Step2->PeakGrowPeakGrow->NoMassNoConfirmedCONFIRMED:This compoundPeakGrow->ConfirmedYes

Figure 2: Analytical decision tree for identifying N-oxide impurities.

Frequently Asked Questions (FAQ)

Q1: My Gatifloxacin peak area decreases, and a new peak appears while the sample sits in the autosampler. Why? A: This is likely post-preparative oxidation .[1] If your diluent contains un-stabilized organic solvents (like old THF or ethers) or if the sample is exposed to light in clear vials, N-oxides can form during the analysis sequence.[1]

  • Fix: Use amber autosampler vials and ensure your mobile phase methanol/acetonitrile is fresh and HPLC grade.[1]

Q2: Can I use Sodium Thiosulfate instead of Metabisulfite? A: It is not recommended. Sodium Thiosulfate is more effective for neutralizing halogens (like chlorine).[1] For peroxide scavenging in acidic/neutral pharmaceutical formulations, Sodium Metabisulfite or Sodium Bisulfite is chemically superior for protecting the piperazine ring.

Q3: Is the N-oxide impurity pharmacologically active? A: Generally, fluoroquinolone N-oxides exhibit significantly reduced antimicrobial activity compared to the parent drug. However, they are considered structural alerts for toxicity and must be controlled strictly according to ICH Q3A/Q3B limits (typically < 0.15% or < 1.0 mg/day intake).[1]

References

  • Stability-indicating RP-HPLC method for simultaneous determination of gatifloxacin and flurbiprofen in binary combination. SciELO / Braz. J. Pharm.[1] Sci. (2013).[1][4]

    • This compound - Substance Record. NCBI / NIH - Global Substance Registration System (GSRS).[1]

      • [1]

    • Free-radical-induced oxidative and reductive degradation of fluoroquinolone pharmaceuticals. Journal of Physical Chemistry A. (2009).[1][8]

      • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. MDPI - Toxics. (2024).[1][9][10]

        • This compound Impurity Standards. Simson Pharma / Chemicea.[1]

          Technical Support Center: Gatifloxacin N-Oxide Quantification

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: Troubleshooting Quantification Errors & Instability in LC-MS/MS Workflows

          Doc ID: GAT-NOX-TRBL-001 | Status: Active | Last Updated: 2026-02-10

          Executive Summary

          Quantifying Gatifloxacin N-Oxide (GAT-NO) presents a unique "perfect storm" of analytical challenges. As a labile metabolite of the fluoroquinolone Gatifloxacin (GAT), it is susceptible to in-source collision-induced dissociation (ISF) , where the N-oxide moiety thermally degrades back to the parent drug inside the mass spectrometer ion source.

          This guide addresses the three most common failure modes:

          • False Positives/Negatives: Overestimation of Parent (GAT) and underestimation of Metabolite (GAT-NO) due to ISF.

          • Chromatographic Co-elution: Inability to distinguish isobaric interferences without adequate separation.

          • Zwitterionic Hysteresis: Poor peak shape and retention shifts due to pH mismatch.

          Module 1: The "Phantom Parent" Phenomenon (Mass Spectrometry)

          The Problem

          You observe a low recovery of this compound and a suspiciously high concentration of Gatifloxacin parent drug, even in samples spiked only with the N-Oxide standard.

          Root Cause: In-Source Deoxygenation

          N-oxides are thermally unstable. In Electrospray Ionization (ESI), high desolvation temperatures and cone voltages can cleave the oxygen atom from the piperazinyl nitrogen before the ion enters the mass analyzer.

          • Mechanism: [GAT-NO + H]+ (m/z 392)

            
            [GAT + H]+ (m/z 376) + O
            
          • Result: The mass spectrometer detects the N-Oxide as the Parent. If they co-elute, they are indistinguishable.

          Diagnostic Workflow

          Use the following logic flow to determine if ISF is compromising your data.

          ISF_Troubleshooting start START: Spiked GAT-NO Standard Only run_lcms Run LC-MS/MS Method start->run_lcms detect_parent Is GAT Parent (m/z 376) detected? run_lcms->detect_parent check_rt Does m/z 376 peak align exactly with m/z 392 peak? detect_parent->check_rt Yes clean System OK detect_parent->clean No isf_confirmed DIAGNOSIS: In-Source Fragmentation (False Parent Signal) check_rt->isf_confirmed Yes (Co-eluting) contamination DIAGNOSIS: Standard Contamination check_rt->contamination No (Separated)

          Figure 1: Decision tree for distinguishing In-Source Fragmentation from sample contamination.

          Solution Protocol: Source Softening

          You must "soften" the ionization conditions to preserve the N-O bond.

          ParameterStandard SettingOptimized for N-OxideRationale
          Source Temp 500°C - 600°C350°C - 400°C Reduces thermal degradation energy.
          Desolvation Gas 1000 L/hr600 - 800 L/hr Lower flow reduces kinetic energy in the plume.
          Cone Voltage 30-50 V10-20 V CRITICAL: High voltage accelerates ions into gas molecules, stripping the oxygen.

          Validation Step: Inject a pure GAT-NO standard. Monitor the GAT (Parent) MRM transition. The GAT signal should be <0.5% of the GAT-NO signal.

          Module 2: Chromatographic Separation (The First Line of Defense)

          The Problem

          Even with optimized source parameters, some ISF is inevitable. If GAT and GAT-NO co-elute, the mass spectrometer cannot mathematically distinguish the "Real Parent" from the "Artifact Parent" created by the N-Oxide degradation.

          Root Cause: Zwitterionic Similarity

          Gatifloxacin has two pKa values (approx. 6.0 and 8.8). The N-Oxide modification on the piperazine ring shifts the basicity but leaves the molecule with similar polarity to the parent, leading to co-elution on standard C18 gradients.

          Solution Protocol: pH-Modulated Separation

          You must achieve baseline resolution (Rs > 1.5) .

          • Stationary Phase: Use a Polar-Embedded C18 or Phenyl-Hexyl column (e.g., Waters XBridge BEH Shield RP18 or Phenomenex Kinetex Biphenyl). These provide alternative selectivity to the piperazine ring.

          • Mobile Phase:

            • Avoid: Pure Formic Acid (pH 2.7). It fully protonates both species, making them difficult to separate.

            • Recommended: 10mM Ammonium Acetate (pH 4.5 - 5.0). This pH is near the isoelectric point, maximizing hydrophobic interaction differences.

          Recommended Gradient (Example):

          • A: 10mM Ammonium Acetate (pH 4.5)

          • B: Acetonitrile[1][2]

          • Profile: 5% B to 30% B over 8 minutes. (Slow gradient required for separation).

          Module 3: Sample Preparation & Stability

          The Problem

          Variable recovery rates between replicates, or degradation of stock solutions over time.

          Root Cause: Photodegradation

          Fluoroquinolones are notoriously photosensitive. The N-oxide bond is also susceptible to reduction by protic solvents or antioxidants present in plasma (e.g., ascorbic acid).

          Protocol: The "Dark Extraction"
          • Glassware: All preparation must be done in amber glassware. If amber volumetric flasks are unavailable, wrap clear glass in aluminum foil immediately.

          • Lighting: Perform extraction under yellow (sodium vapor) light or low-light conditions.

          • Solvent Choice:

            • Avoid Methanol for long-term stock storage (protic solvents can facilitate reduction).

            • Preferred: Acetonitrile or DMSO for stock solutions.

          • Matrix: If analyzing plasma, use Potassium EDTA tubes. Avoid Lithium Heparin if possible, as some studies suggest heparin-manganese complexes can catalyze oxidation/reduction.

          FAQ: Rapid Troubleshooting

          Q: Can I use the same MRM transition for Gatifloxacin and its N-Oxide? A: Absolutely not. While GAT-NO can fragment to the GAT parent ion (m/z 376), you should monitor the specific transition for the N-Oxide (e.g., 392 -> 376 or 392 -> 261). Monitoring 376 for the N-Oxide is non-specific.

          Q: How do I confirm my "N-Oxide" peak isn't a hydroxylated metabolite? A: Both add +16 Da. To distinguish them:

          • Chemical Reduction Test: Treat a sample aliquot with Titanium Trichloride (TiCl3) .

            • Result: N-Oxides will reduce back to the amine (Parent) rapidly.

            • Result: Hydroxylated metabolites (C-OH) are stable and will remain unchanged.

          • Fragmentation: Hydroxylated metabolites usually show a water loss ([M+H]-18), whereas N-oxides show the characteristic oxygen loss ([M+H]-16).

          Q: My calibration curve for GAT-NO is non-linear at high concentrations. A: This is likely detector saturation or dimer formation. N-oxides can form dimers [2M+H]+ at high concentrations in ESI. Check for the dimer mass (m/z 783) and dilute your high standards.

          References

          • Ramanathan, R., et al. (2000).[3] "Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process." Rapid Communications in Mass Spectrometry.

          • ICH Expert Working Group. "ICH Q3A(R2): Impurities in New Drug Substances." International Council for Harmonisation.

          • Ma, M., et al. (2021). "An Integrated View of Nitrogen Oxyanion Deoxygenation in Solution Chemistry and Electrospray Ion Production." Inorganic Chemistry.

          • Motwani, S.K., et al. (2006).[4] "Validated stability-indicating high-performance liquid chromatographic method for the determination of gatifloxacin in tablet formulations." Scientia Pharmaceutica. (Demonstrates pH dependence of separation).

          Sources

          Technical Support Center: Gatifloxacin N-Oxide Standard

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: Stability, Storage, and Handling of Gatifloxacin N-Oxide Reference Standards Product Code: (Generic) | CAS: 1798008-43-1 Support Level: Advanced Research & Development

          Core Technical Overview

          Q: What is the specific role of this compound in my impurity profiling workflow? A: this compound is a primary oxidative degradation product and metabolite of the fluoroquinolone antibiotic Gatifloxacin. In HPLC/UPLC impurity profiling, it serves as a critical system suitability standard. Because the N-oxide moiety significantly alters the polarity and pKa of the piperazine ring compared to the parent drug, it is used to validate the selectivity of your chromatographic method—specifically its ability to resolve oxidative impurities from the Active Pharmaceutical Ingredient (API).

          Key Chemical Properties:

          • Molecular Formula: C₁₉H₂₂FN₃O₅

          • Molecular Weight: 391.39 g/mol [1]

          • Functionality: The N-oxide group is located on the distal nitrogen of the 3-methylpiperazine ring. This group is chemically labile, making the standard more sensitive to environmental stress than the parent Gatifloxacin.

          Storage & Handling Protocols (Solid State)

          Q: Upon receipt, how should I store the solid reference standard? A: Immediate proper storage is vital to prevent de-oxygenation (reversion to Gatifloxacin) or ring opening.

          ParameterRecommended ConditionCritical Technical Reasoning
          Temperature -20°C (± 5°C) Slows thermodynamic degradation pathways, specifically de-oxygenation.
          Light Amber Vials / Dark Fluoroquinolones are inherently photolabile. The N-oxide bond absorbs UV/Vis light, leading to radical formation and photodecomposition.
          Atmosphere Inert Gas (Argon/N₂) Prevents oxidative chain reactions. Flush headspace before resealing.
          Humidity Desiccator (<20% RH) The compound is hygroscopic. Moisture catalyzes hydrolysis and facilitates solid-state interactions.

          Q: Can I store the standard at 2-8°C? A: For short-term use (1-2 weeks) , storage at 2-8°C is acceptable if the vial is tightly sealed and protected from light. For long-term storage (>1 month) , you must transfer the material to -20°C to guarantee titer integrity.[2]

          Solution Preparation & Stability

          Q: What is the optimal solvent for reconstitution? A:

          • Primary Recommendation: DMSO (Dimethyl Sulfoxide) or Methanol (MeOH) .

          • Solubility: Soluble in DMSO up to ~4 mg/mL with sonication.[3]

          • Avoid: Pure water (poor solubility/stability) or unbuffered acidic solvents for long-term storage, as low pH can accelerate N-oxide rearrangement.

          Q: How do I manage stock solutions to minimize degradation? A: Never store the bulk stock solution in the refrigerator for repeated use. The freeze-thaw cycles and repeated exposure to oxygen will degrade the N-oxide. Follow this Single-Use Aliquot Protocol :

          AliquotProtocol Start Dissolve Solid (DMSO/MeOH) Filter Syringe Filter (0.22 µm PTFE) Start->Filter Aliquot Aliquot into Amber Vials Filter->Aliquot Freeze Flash Freeze (-80°C preferred) Aliquot->Freeze Use Thaw ONCE for Experiment Freeze->Use Do NOT Refreeze

          Figure 1: Optimal workflow for preparing and storing this compound stock solutions to prevent degradation.

          Troubleshooting & Degradation Analysis

          Q: I see a new peak in my chromatogram. Has my standard degraded? A: Degradation of this compound typically manifests in two ways. Use the table below to diagnose the issue based on your HPLC/UPLC data.

          ObservationLikely CauseMechanismCorrective Action
          Peak Area Decrease + Growth of Parent Peak De-oxygenation The N-O bond is reduced, converting the N-oxide back to Gatifloxacin.Check for reducing agents in solvent (e.g., non-grade DMSO). Store strictly at -20°C.
          Peak Broadening / Tailing Secondary Interactions The polar N-oxide interacts with free silanols on the column stationary phase.Increase buffer ionic strength or add a silanol blocker (e.g., Triethylamine) if method allows.
          New Early Eluting Peaks Photodegradation UV exposure causes ring fragmentation or isomerization.Ensure all sample preparation is done under low-light/amber conditions.
          Retention Time Shift pH Sensitivity The N-oxide pKa differs from the parent. Mobile phase pH fluctuations affect ionization state.Tightly control Mobile Phase pH. Use buffer instead of simple acid addition.

          Q: Why does the N-oxide peak tail more than the Gatifloxacin peak? A: The N-oxide group increases the dipole moment of the molecule. On C18 columns, this increased polarity can lead to "dragging" interactions with the stationary phase support.

          • Fix: Ensure your mobile phase contains adequate buffer (e.g., 20-50 mM Phosphate or Ammonium Acetate) rather than just 0.1% Formic Acid, to mask silanol interactions.

          Diagnostic Logic Pathway

          Use this decision tree to troubleshoot stability issues during method validation.

          Troubleshooting Issue Issue: Purity Drop in Standard CheckParent Is Gatifloxacin (Parent) Peak Increasing? Issue->CheckParent Deox Diagnosis: De-oxygenation CheckParent->Deox Yes CheckUnknown Are there unknown early eluting peaks? CheckParent->CheckUnknown No Action1 Action: Check Solvent Quality (Avoid aldehydes in alcohols) Store at -20°C Deox->Action1 Photo Diagnosis: Photodegradation CheckUnknown->Photo Yes Hydrolysis Diagnosis: Hydrolysis/Thermal CheckUnknown->Hydrolysis No Action2 Action: Use Amber Glassware Limit bench time Photo->Action2 Action3 Action: Verify pH neutral solvent Avoid heat during sonication Hydrolysis->Action3

          Figure 2: Logical troubleshooting pathway for identifying degradation sources in this compound standards.

          References
          • MedChemExpress. (2024).[4] Gatifloxacin Hydrochloride Datasheet & Storage. Retrieved from

          • Thermo Fisher Scientific. (2021). Safety Data Sheet: Gatifloxacin. Retrieved from

          • Simson Pharma. (2024). This compound Reference Standard Details. Retrieved from

          • Allmpus Laboratories. (2024). This compound Certificate of Analysis Data. Retrieved from

          • National Institutes of Health (NIH). (2020). Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. (Discusses general N-oxide stability and reduction). Retrieved from

          Sources

          Technical Support Center: Gatifloxacin N-Oxide Mass Spectrometry Analysis

          Author: BenchChem Technical Support Team. Date: February 2026

          Welcome to the technical support center for the mass spectrometric analysis of Gatifloxacin N-Oxide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the fragmentation of this compound in their LC-MS/MS workflows. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome poor fragmentation and achieve robust, reliable results.

          Introduction: The Challenge of this compound Fragmentation

          Gatifloxacin, an 8-methoxyfluoroquinolone, and its metabolites, such as this compound, are frequently analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic and metabolic studies.[1][2] this compound, with a molecular formula of C₁₉H₂₂FN₃O₅ and a molecular weight of 391.39 g/mol , presents a unique analytical challenge.[3][4] The N-oxide functional group is known to be thermally labile and can exhibit complex fragmentation patterns, often leading to a poor abundance of characteristic product ions. A common fragmentation pathway for N-oxides is the neutral loss of an oxygen atom ([M+H]⁺ - 16).[5][6] However, achieving consistent and information-rich fragmentation required for confident structural elucidation and quantification can be difficult.

          This guide will walk you through the underlying principles of this compound fragmentation and provide actionable strategies to enhance your MS/MS data.

          Troubleshooting Guide & FAQs

          This section addresses common issues encountered during the MS analysis of this compound in a question-and-answer format.

          Question 1: My MS/MS spectrum for this compound is dominated by the precursor ion with very few to no fragment ions. What is the likely cause and how can I fix it?

          Answer: This is a classic sign of insufficient energy transfer during the collision-induced dissociation (CID) process. The stability of the protonated this compound molecule at low collision energies can prevent it from fragmenting effectively.

          Initial Steps to Address Poor Fragmentation:

          • Increase Collision Energy (CE): This is the most direct way to induce fragmentation. Systematically increase the collision energy in your MS/MS method. It is advisable to perform a collision energy ramp experiment to identify the optimal CE value that produces the desired fragment ions with the best intensity.

          • Check Collision Gas Pressure: Ensure that the collision gas (usually argon or nitrogen) pressure in your mass spectrometer is within the manufacturer's recommended range. Insufficient collision gas will lead to inefficient collisional activation.

          Question 2: I've increased the collision energy, but I'm still not getting the desired fragmentation pattern. What other MS parameters can I adjust?

          Answer: If simply increasing the collision energy is not effective, you should explore other instrumental parameters that can influence the internal energy of the ions before they even reach the collision cell. This approach is often referred to as "in-source" fragmentation or "in-source collision-induced dissociation" (IS-CID).[7][8]

          Key In-Source Parameters to Optimize:

          • Declustering Potential (DP) / Fragmentor Voltage: These parameters control the voltage difference in the atmospheric pressure to vacuum interface region of the mass spectrometer. Increasing this voltage accelerates the ions, causing them to collide with residual gas molecules and gain internal energy. This can lead to fragmentation "in-source" before MS/MS isolation.[9] A systematic evaluation of the declustering potential is highly recommended.

          • Ion Source Temperature: The temperature of the electrospray ionization (ESI) source can influence the stability of thermally labile compounds like N-oxides. While higher temperatures can enhance desolvation, excessive heat can cause premature, uncontrolled fragmentation or degradation.[9] Conversely, for some N-oxides, elevated temperatures in the heated capillary can promote the diagnostic loss of oxygen.[6] Experiment with a range of source temperatures to find a balance between efficient ionization and controlled fragmentation.

          Question 3: Should I be using CID or HCD for the fragmentation of this compound?

          Answer: The choice between Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) can significantly impact your results.

          • CID (in an ion trap): This is a resonant excitation process where ions are gradually energized. It's often considered a "softer" fragmentation technique. For some labile molecules, this can be advantageous, but it may not provide enough energy for stable compounds.[10]

          • HCD (beam-type CID): This technique involves higher energy collisions and typically results in more extensive fragmentation, often producing a richer spectrum with more low-mass fragment ions.[11][12] For structurally informative fragmentation of the core Gatifloxacin structure, HCD is often preferable.

          Recommendation: If your instrument has HCD capabilities, it is highly recommended to test it for this compound analysis. It may provide a more detailed fragmentation pattern, which is beneficial for qualitative analysis and structural confirmation.

          Question 4: How does my mobile phase composition, particularly pH, affect the fragmentation of this compound?

          Answer: The mobile phase pH plays a critical role in the ionization efficiency and can influence the gas-phase chemistry of your analyte.

          • Ionization Efficiency: Gatifloxacin is a fluoroquinolone with basic amine functionalities, making it suitable for positive mode electrospray ionization (ESI). Acidic mobile phases (e.g., containing 0.1% formic acid) are commonly used to promote protonation and enhance the [M+H]⁺ signal.[13]

          • Analyte Stability: While acidic conditions are generally favorable for ionization, the stability of the N-oxide bond can be pH-dependent. It is worth experimenting with different mobile phase pH values to assess the impact on both signal intensity and fragmentation efficiency.[14][15] In some cases, a slightly higher pH may alter the protonation site and lead to different fragmentation pathways.[16]

          Recommendation: Start with a standard acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid). If fragmentation remains poor, consider testing a buffered mobile phase at a slightly higher pH, but be mindful of potential ion suppression.

          Experimental Protocol: Optimizing MS/MS Parameters for this compound

          This protocol provides a step-by-step guide for systematically optimizing your MS/MS method to achieve robust fragmentation of this compound.

          1. Initial Infusion and Full Scan (MS1) Analysis: a. Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of your mobile phase A and B. b. Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min. c. Acquire data in full scan mode (e.g., m/z 100-500) to confirm the presence of the protonated molecule at m/z 392.4. d. Optimize basic ESI source parameters (e.g., capillary voltage, gas flows) to maximize the intensity of the [M+H]⁺ ion.

          2. Collision Energy (CE) Optimization: a. Set up a product ion scan for the precursor ion m/z 392.4. b. Create a series of experiments where the collision energy is ramped from 10 eV to 60 eV in 5 eV increments. c. Analyze the resulting spectra to identify the CE value that produces the most abundant and informative fragment ions. Look for characteristic fluoroquinolone fragments, such as those resulting from cleavage of the piperazine ring and losses of H₂O and CO₂.[17][18]

          3. In-Source Fragmentation Optimization: a. Using the optimal CE from the previous step, create a new set of experiments to evaluate the effect of the declustering potential (or fragmentor voltage). b. Vary the declustering potential from a low value (e.g., 20 V) to a high value (e.g., 120 V) in 10 V increments. c. Monitor the intensity of the precursor ion and the key fragment ions to find the optimal setting that enhances fragmentation without significantly diminishing the precursor ion signal.

          4. Comparison of Fragmentation Techniques (CID vs. HCD): a. If your instrument supports both CID and HCD, acquire product ion spectra using both techniques at their respective optimal collision energies. b. Compare the richness and intensity of the resulting fragment ion spectra to determine the most suitable technique for your analytical goals.

          5. Data Summary Table:

          ParameterRange TestedOptimal Value (Example)Rationale
          Collision Energy (CE)10 - 60 eV35 eVBalances precursor ion abundance with fragment ion generation.
          Declustering Potential20 - 120 V80 VInduces sufficient in-source fragmentation to aid subsequent MS/MS.
          Ion Source Temp.300 - 500 °C450 °CEnsures efficient desolvation without causing excessive degradation.
          Mobile Phase pH2.7 - 5.03.0 (0.1% Formic Acid)Promotes efficient protonation for positive mode ESI.

          Visualizing the Troubleshooting Workflow

          The following diagram illustrates a logical workflow for troubleshooting poor fragmentation of this compound.

          G cluster_0 Problem Identification cluster_1 Initial Optimization cluster_2 Advanced Optimization cluster_3 Methodological Evaluation cluster_4 Resolution Problem Poor Fragmentation of this compound (Precursor Ion Dominates Spectrum) IncreaseCE Increase Collision Energy (CE) (Perform CE Ramp) Problem->IncreaseCE CheckGas Verify Collision Gas Pressure IncreaseCE->CheckGas OptimizeSource Optimize In-Source Parameters (Declustering Potential / Fragmentor Voltage) CheckGas->OptimizeSource If fragmentation is still poor TuneTemp Adjust Ion Source Temperature OptimizeSource->TuneTemp CompareCIDHCD Compare CID vs. HCD TuneTemp->CompareCIDHCD If further improvement is needed EvaluateMobilePhase Assess Mobile Phase pH CompareCIDHCD->EvaluateMobilePhase Success Successful Fragmentation (Rich Product Ion Spectrum) EvaluateMobilePhase->Success If fragmentation is satisfactory

          Caption: Troubleshooting workflow for poor MS fragmentation.

          Concluding Remarks

          Overcoming poor fragmentation of this compound in mass spectrometry is a systematic process of optimizing both collision cell and ion source parameters. By methodically evaluating collision energy, in-source fragmentation, and mobile phase conditions, researchers can significantly enhance the quality of their MS/MS data. This guide provides a framework for this optimization process, empowering you to develop robust and reliable analytical methods for this and other challenging N-oxide compounds. For persistent issues, consulting your instrument manufacturer's application support is always a recommended step.[19][20]

          References

          • RSC Publishing. (2025, September 12). Gatifloxacin detection in the nanoscale: a review exploring current biosensing technologies and future opportunities.
          • Dwight, R. L., & Bartlett, M. G. (2001). Determination of gatifloxacin in human plasma by liquid chromatography/electrospray tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 15(13), 1147-1153. [Link]

          • Li, Q., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023, 8868353. [Link]

          • Sun, J., et al. (2010). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Journal of the Chinese Chemical Society, 57(3A), 421-428. [Link]

          • Wang, G. J., et al. (2005). [Impurity analysis and their structure determination of gatifloxacin]. Yao Xue Xue Bao, 40(1), 55-58. [Link]

          • Padró, J. M., et al. (2019). A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion. Journal of Mass Spectrometry, 54(1), 49-57. [Link]

          • Konieczna, K., et al. (2024). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules, 29(12), 2824. [Link]

          • Zmudzki, P., et al. (2015). The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS. Acta Poloniae Pharmaceutica, 72(3), 435-442. [Link]

          • Gradelski, E., et al. (2002). Bactericidal mechanism of gatifloxacin compared with other quinolones. Journal of Antimicrobial Chemotherapy, 49(1), 185-188. [Link]

          • mzCloud. (2020, October 29). Gatifloxacin. [Link]

          • Abdel-Ghany, M. F., et al. (2021). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. Biomedical Journal of Scientific & Technical Research, 38(5), 30735-30742. [Link]

          • ResearchGate. (n.d.). Pharmacokinetic Analysis of Gatifloxacin and Dexamethasone in Rabbit Ocular Biofluid Using a Sensitive and Selective LC-MS/MS Method. [Link]

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          • Sobańska, A. W., et al. (2022). Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity. Molecules, 27(10), 3290. [Link]

          • Greenwich Academic Literature Archive (GALA). (n.d.). Understanding of ion mobility mass spectrometry and fragmentation pathways for norfloxacin. [Link]

          • Siddiqui, A. J., et al. (2022). Pharmacokinetic Analysis of Gatifloxacin and Dexamethasone in Rabbit Ocular Biofluid Using a Sensitive and Selective LC-MS/MS Method. Journal of AOAC International, 105(4), 1152-1161. [Link]

          • Searle, B. C., et al. (2020). CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation. Journal of the American Society for Mass Spectrometry, 31(8), 1649-1658. [Link]

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          • Korfmacher, W. A. (2005). In-source collision-induced dissociation (IS-CID): Applications, issues and structure elucidation with single-stage mass analyzers. Journal of Mass Spectrometry, 40(5), 565-574. [Link]

          • Al-Tannak, N. F., & Hemmateenejad, B. (2019). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. Journal of Chromatographic Science, 57(9), 835-844. [Link]

          • ResearchGate. (n.d.). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. [Link]

          • National Institutes of Health. (n.d.). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. [Link]

          • Stack Exchange. (2019, August 2). Difference between HCD and CID collision induced dissociations?[Link]

          • ACS Publications. (2015, July 1). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. [Link]

          • Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. [Link]

          • Taylor & Francis Online. (n.d.). The Critical Role of Mobile Phase pH in the Performance of Oligonucleotide Ion-Pair Liquid Chromatography–Mass Spectrometry Methods. [Link]

          • ResearchGate. (n.d.). Fig 3. The comparison of HCD- and CID-type fragmentation using the...[Link]

          • gsrs. (n.d.). This compound. [Link]

          • InTechOpen. (n.d.). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]

          • Reddit. (n.d.). HCD vs CID in the orbitrap. [Link]

          • Chromatography Forum. (2019, February 20). No fragmentation in ESI. [Link]

          • ACS Publications. (2023, November 18). Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. [Link]

          • National Institutes of Health. (n.d.). Fragmentation Considerations Using Amidoamine Oxide Homologs. [Link]

          • Swaney, D. L., et al. (2011). Evaluation of HCD- and CID-type fragmentation within their respective detection platforms for murine phosphoproteomics. Journal of Proteome Research, 10(4), 1845-1855. [Link]

          • National Institutes of Health. (n.d.). The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods. [Link]

          • Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]

          • ResearchGate. (n.d.). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. [Link]

          • Mahn, B. (n.d.). Notes on Troubleshooting LC/MS Contamination. [Link]

          • Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2167-2175. [Link]

          • LinkedIn. (2023, July 2). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. [Link]

          Sources

          Technical Support Center: Optimization of Extraction Recovery for Gatifloxacin N-Oxide

          Author: BenchChem Technical Support Team. Date: February 2026

          Welcome to the technical support center dedicated to the robust and efficient extraction of Gatifloxacin N-Oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of extracting this polar metabolite from various biological matrices. Here, we synthesize our in-house expertise with established scientific principles to provide you with a comprehensive resource for optimizing your extraction recovery.

          Understanding this compound: A Quick Reference

          Before delving into extraction protocols, a fundamental understanding of the analyte's physicochemical properties is paramount for methodological success.

          PropertyGatifloxacinThis compoundRationale for Extraction Strategy
          Molecular Formula C₁₉H₂₂FN₃O₄C₁₉H₂₂FN₃O₅The addition of the N-oxide group increases polarity, impacting solvent selection and solid-phase extraction (SPE) sorbent choice.
          Molecular Weight 375.4 g/mol 391.4 g/mol A slight increase in mass, but the change in polarity is the more critical factor for extraction.
          Predicted pKa ~6.1 (carboxylic acid), ~8.9 (piperazine)Carboxylic acid: ~6.0, Piperazine N-oxide: ~4.5, Piperazine N-H: ~8.5The N-oxide is a weaker base than the corresponding amine. pH adjustment is critical for controlling the ionization state and, therefore, retention and elution.
          Predicted logP ~0.5~0.2The lower logP of the N-oxide confirms its higher polarity, suggesting that more polar organic solvents or different SPE sorbent chemistries may be required for efficient extraction compared to the parent drug.
          Solubility Sparingly soluble in aqueous buffers; soluble in DMSO and DMF.[1]Predicted to have higher aqueous solubility than gatifloxacin. Soluble in polar organic solvents like methanol and DMSO.[2]The choice of reconstitution solvent post-extraction should be carefully considered to ensure complete dissolution.
          Stability Optimal stability at pH 6.0; undergoes hydrolysis at low pH.[3][4]Expected to have similar pH stability profile to gatifloxacin. Avoiding strongly acidic conditions during extraction is advisable.Extraction protocols should aim to maintain the sample pH within a stable range to prevent degradation of the analyte.

          Troubleshooting Guide & FAQs

          This section addresses common challenges encountered during the extraction of this compound, providing a logical framework for troubleshooting and resolution.

          Low Extraction Recovery

          Q1: My recovery of this compound is consistently low. What are the most likely causes?

          A1: Low recovery is a multifaceted issue. The primary factors to investigate are:

          • Incorrect pH: The ionization state of this compound is pH-dependent. Ensure the pH of your sample is adjusted to optimize retention on your chosen SPE sorbent. For reversed-phase SPE, a pH around 6.0 is a good starting point to ensure the carboxylic acid is partially ionized and the piperazine moiety is protonated, enhancing retention.

          • Inappropriate Solvent Strength (Wash and Elution Steps): If your wash solvent is too strong, it can prematurely elute the analyte. Conversely, an elution solvent that is too weak will not effectively desorb the analyte from the sorbent.

          • Suboptimal Sorbent Choice: Due to its increased polarity, this compound may not be retained strongly on traditional C18 sorbents. Consider using a mixed-mode sorbent that combines reversed-phase and ion-exchange characteristics.

          • Analyte Breakthrough: This can occur if the sample loading flow rate is too high, or if the sorbent mass is insufficient for the sample volume and analyte concentration.

          Q2: I'm using a standard C18 SPE cartridge and my recovery is poor. What should I try next?

          A2: For a polar metabolite like this compound, a standard C18 sorbent may not provide adequate retention. Here are some strategies to improve recovery:

          • Switch to a Mixed-Mode SPE Sorbent: A mixed-mode cation exchange (MCX) sorbent is highly recommended. This type of sorbent offers dual retention mechanisms: reversed-phase interaction with the non-polar regions of the molecule and cation exchange with the protonated piperazine nitrogen. This significantly enhances the retention of polar, basic compounds.

          • Optimize pH: Ensure the sample is acidified (e.g., to pH ~3-4 with formic acid) before loading onto the MCX cartridge. This will ensure the piperazine nitrogen is fully protonated and available for strong cation exchange.

          • Modify Wash and Elution Solvents: With an MCX sorbent, you can use a stronger organic wash (e.g., methanol) to remove neutral and acidic interferences without eluting the analyte. Elution is then achieved by disrupting the ionic interaction with a basic modifier in the elution solvent (e.g., 5% ammonium hydroxide in methanol).

          Matrix Effects

          Q3: I'm seeing significant ion suppression/enhancement in my LC-MS/MS analysis. How can I mitigate these matrix effects?

          A3: Matrix effects are a common challenge in bioanalysis and arise from co-eluting endogenous components from the sample matrix that interfere with the ionization of the analyte. Here’s how to address this:

          • Improve Sample Cleanup: The most effective way to reduce matrix effects is to improve the cleanup of your sample. This can be achieved by:

            • Optimizing your SPE wash steps: Incorporate a wash step with a solvent that is strong enough to remove interfering compounds but weak enough to not elute your analyte.

            • Employing a different extraction technique: If SPE is not providing a clean enough extract, consider liquid-liquid extraction (LLE) or a combination of LLE and SPE.

          • Chromatographic Separation: Modify your LC gradient to better separate this compound from co-eluting matrix components.

          • Dilution: Diluting the final extract can sometimes reduce the concentration of interfering components to a level where they no longer significantly impact ionization. However, this may compromise the limit of quantification.

          • Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for this compound is the gold standard for compensating for matrix effects, as it will be affected in the same way as the analyte.

          Experimental Workflow Diagrams

          SPE_Troubleshooting start Low Recovery Observed check_ph Verify Sample pH (pH ~6 for RP, pH ~3-4 for MCX) start->check_ph ph_ok pH is Optimal check_ph->ph_ok Correct ph_bad Adjust pH check_ph->ph_bad Incorrect check_solvents Evaluate Wash & Elution Solvent Strength solvents_ok Solvents are Appropriate check_solvents->solvents_ok Correct solvents_bad Modify Solvents (e.g., weaker wash, stronger elution) check_solvents->solvents_bad Incorrect check_sorbent Assess SPE Sorbent Choice sorbent_ok Sorbent is Suitable check_sorbent->sorbent_ok Correct sorbent_bad Consider Mixed-Mode SPE (e.g., MCX) check_sorbent->sorbent_bad Incorrect ph_ok->check_solvents ph_bad->check_ph solvents_ok->check_sorbent solvents_bad->check_solvents end Recovery Optimized sorbent_ok->end sorbent_bad->check_sorbent MCX_SPE_Workflow start Plasma Sample + IS pretreat Pre-treatment: Add 4% H₃PO₄, Vortex, Centrifuge start->pretreat load Load Supernatant pretreat->load condition MCX SPE Conditioning: 1. Methanol 2. Water condition->load wash1 Wash 1: 0.1 M HCl load->wash1 wash2 Wash 2: Methanol wash1->wash2 elute Elution: 5% NH₄OH in Methanol wash2->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end LC-MS/MS Analysis reconstitute->end

          Caption: Mixed-Mode Cation Exchange SPE Workflow.

          Protocol 2: Liquid-Liquid Extraction (LLE)

          LLE can be a viable alternative, particularly when dealing with less complex matrices or as a preliminary cleanup step.

          Materials:

          • Human plasma

          • Internal Standard (IS)

          • Dichloromethane (HPLC grade)

          • Isopropanol (HPLC grade)

          • Sodium hydroxide (1 M)

          • Hydrochloric acid (1 M)

          • Vortex mixer

          • Centrifuge

          • Evaporation system

          Procedure:

          • Sample Preparation:

            • To 500 µL of plasma, add the internal standard.

            • Add 50 µL of 1 M sodium hydroxide to basify the sample to a pH > 9. This ensures the carboxylic acid is deprotonated and the piperazine moiety is in its neutral form, maximizing its solubility in the organic phase.

          • Extraction:

            • Add 2 mL of a dichloromethane:isopropanol (9:1 v/v) mixture.

            • Vortex for 2 minutes.

            • Centrifuge at 3,000 x g for 10 minutes to separate the layers.

          • Back Extraction (Optional but Recommended for Cleanup):

            • Transfer the organic layer to a clean tube.

            • Add 500 µL of 0.1 M hydrochloric acid.

            • Vortex for 2 minutes and centrifuge. The analyte will move into the acidic aqueous phase.

            • Discard the organic layer.

            • Basify the aqueous layer with 1 M sodium hydroxide to pH > 9.

            • Perform a second extraction with 2 mL of dichloromethane:isopropanol (9:1 v/v).

          • Dry-down and Reconstitution:

            • Transfer the final organic layer to a clean tube and evaporate to dryness.

            • Reconstitute in 100 µL of the initial mobile phase.

          References

          • Allmpus. This compound. [Link]

          • LCGC International. Understanding and Improving Solid-Phase Extraction. [Link]

          • ResearchGate. The effect of pH on the fluorescence intensity of gatifloxacin. [Link]

          • ACS Publications. Thermodynamic Solubility of Gatifloxacin in Nonaqueous Solvent Mixtures of N,N-Dimethylformamide Plus Isopropanol/Methanol/n-Propanol/Ethanol. [Link]

          • National Institutes of Health. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. [Link]

          • Bio-X Diagnostics. Fluoroquinolone ELISA Test Kit Manual. [Link]

          • PubMed. Determination of gatifloxacin in human plasma by liquid chromatography/electrospray tandem mass spectrometry. [Link]

          • National Institutes of Health. Gatifloxacin detection in the nanoscale: a review exploring current biosensing technologies and future opportunities. [Link]

          • National Institutes of Health. An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples. [Link]

          • NUCLEUS. Confirmation of Fluoroquinolone Antibiotics by HPLC Ion Trap Mass Spectrometry. [Link]

          • Iraqi Academic Scientific Journals. Investigation the Factors Affecting on Gatifloxacin Eye Drop Stability. [Link]

          • MDPI. Synthesis and Characterization of Electrospun Sorbent for the Solid-Phase Extraction of Fluoroquinolones in Human Plasma and Their UHPLC-PDA Determination. [Link]

          • Rowan Scientific. pKa Prediction. [Link]

          • LCGC International. Understanding and Improving Solid-Phase Extraction. [Link]

          • LCGC International. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

          • Agilent. SPE Method Development Tips and Tricks. [Link]

          • National Institutes of Health. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. [Link]

          • Virtual Computational Chemistry Laboratory. On-line Software. [Link]

          • Waters Corporation. LC–MS Determination of Fluoroquinolone Antibiotics in Beef Tissue Using the Atlantis dC18 Column. [Link]

          • Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]

          • National Institutes of Health. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. [Link]

          • National Institutes of Health. Effective extraction of fluoroquinolones from water using facile modified plant fibers. [Link]

          • MDPI. Isolation of Antidepressants and Their Metabolites from Saliva Using Supported Liquid Extraction (SLE). [Link]

          • Agilent. Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. [Link]

          • Iraqi Academic Scientific Journals. Investigation the Factors Affecting on Gatifloxacin Eye Drop Stability. [Link]

          Sources

          Validation & Comparative

          Navigating the Analytical Challenges of Gatifloxacin N-Oxide Quantification: A Comparative Guide to Methodologies

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction: The Analytical Imperative for a Minor Metabolite

          Gatifloxacin, a fourth-generation fluoroquinolone antibiotic, is recognized for its broad-spectrum activity. While the parent drug is the primary active moiety, understanding its metabolic fate is crucial for a comprehensive pharmacokinetic and toxicological profile. Gatifloxacin N-Oxide is a minor metabolite of Gatifloxacin. Although present in low concentrations, the precise and accurate quantification of this metabolite is essential for in-depth drug metabolism and pharmacokinetic (DMPK) studies. This guide, from the perspective of a Senior Application Scientist, provides a comparative overview of potential analytical methodologies for this compound, addressing the inherent challenges and offering a framework for method selection and cross-validation.

          The Challenge: Low Abundance and Structural Similarity

          The primary analytical challenge in quantifying this compound lies in its low physiological concentrations. Pharmacokinetic studies have indicated that less than 1% of an administered Gatifloxacin dose is excreted as its metabolites, making highly sensitive analytical techniques a prerequisite. Furthermore, the structural similarity between Gatifloxacin and its N-Oxide metabolite necessitates methods with high specificity to ensure accurate differentiation and quantification.

          Comparative Analysis of Potential Analytical Techniques

          While specific validated methods for this compound are not extensively reported in publicly available literature, we can extrapolate from the well-established analytical techniques for Gatifloxacin and other fluoroquinolone N-oxide metabolites to provide a comparative guide. The most promising techniques include High-Performance Liquid Chromatography (HPLC) coupled with various detectors, High-Performance Thin-Layer Chromatography (HPTLC), and Spectrophotometry.

          High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

          HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most logical starting point.

          Principle of RP-HPLC: This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More polar compounds, like the N-Oxide metabolite, are expected to elute earlier than the less polar parent drug, Gatifloxacin.

          Causality Behind Experimental Choices:

          • Column Chemistry: A C18 column is the standard choice for separating a wide range of pharmaceutical compounds and their metabolites. The choice of a specific C18 column (e.g., end-capped, high-purity silica) would be driven by the need to minimize peak tailing and achieve optimal resolution between the parent drug and its metabolite.

          • Mobile Phase Composition: A typical mobile phase would consist of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The buffer's pH is a critical parameter to control the ionization state of the analytes, thereby influencing their retention and peak shape. For fluoroquinolones, a slightly acidic pH is often employed. The gradient elution, where the proportion of the organic modifier is increased over time, is a powerful tool to resolve closely eluting compounds and to elute highly retained components in a reasonable time.

          • Detection:

            • UV Detection: Gatifloxacin has a chromophore that allows for UV detection, typically around 290-340 nm. While simple and robust, UV detection may lack the sensitivity required for the low concentrations of the N-Oxide metabolite in biological matrices.

            • Fluorescence Detection: Fluoroquinolones are naturally fluorescent, offering significantly higher sensitivity and selectivity compared to UV detection. This would be a more suitable choice for quantifying trace levels of this compound.

            • Mass Spectrometric (MS) Detection: The gold standard for sensitivity and specificity is tandem mass spectrometry (LC-MS/MS). This technique allows for the unambiguous identification and quantification of analytes at very low concentrations, making it the most appropriate choice for bioanalytical studies of this compound.

          Experimental Workflow for a Hypothetical RP-HPLC-MS/MS Method:

          HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS/MS Detection Sample Biological Matrix (Plasma, Urine) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation SPE Solid Phase Extraction (SPE) Protein_Precipitation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation Autosampler Autosampler Injection Evaporation->Autosampler Prepared Sample Column RP-C18 Column Autosampler->Column ESI Electrospray Ionization (ESI) Column->ESI Eluent Mobile_Phase Gradient Mobile Phase Mobile_Phase->Column Quadrupole1 Q1: Precursor Ion Selection ESI->Quadrupole1 Collision_Cell Q2: Collision-Induced Dissociation Quadrupole1->Collision_Cell Quadrupole3 Q3: Product Ion Selection Collision_Cell->Quadrupole3 Detector Detector Quadrupole3->Detector Data_Analysis Data Acquisition & Analysis Detector->Data_Analysis Signal

          Caption: A typical bioanalytical workflow for the quantification of this compound using LC-MS/MS.

          Table 1: Hypothetical Validation Parameters for an LC-MS/MS Method for this compound

          Validation ParameterTarget Acceptance Criteria (based on FDA/ICH Guidelines)Expected Performance for this compound
          Linearity (r²) ≥ 0.99> 0.995
          Range To cover expected concentrations0.1 - 100 ng/mL
          Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±10%
          Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)< 10%
          Lower Limit of Quantification (LLOQ) Sufficiently low for intended application~0.1 ng/mL
          Selectivity/Specificity No significant interference at the retention time of the analyteHigh, due to MS/MS detection
          Matrix Effect Consistent and compensated for by internal standardTo be evaluated and minimized
          Recovery Consistent and reproducibleTo be optimized during method development
          High-Performance Thin-Layer Chromatography (HPTLC): A Cost-Effective Screening Tool

          HPTLC offers a high-throughput and cost-effective alternative for the analysis of pharmaceuticals. While it may not provide the same level of sensitivity as LC-MS/MS, modern HPTLC coupled with a densitometer can be a valuable tool for certain applications.

          Principle of HPTLC: Similar to traditional TLC, HPTLC separates compounds on a plate coated with a stationary phase based on their differential migration with a mobile phase. HPTLC plates have a smaller and more uniform particle size, leading to better resolution and sensitivity.

          Causality Behind Experimental Choices:

          • Stationary Phase: Silica gel 60 F254 plates are commonly used for the separation of moderately polar compounds.

          • Mobile Phase: The mobile phase composition is critical for achieving separation. A mixture of a non-polar solvent (e.g., toluene), a moderately polar solvent (e.g., ethyl acetate), and a polar solvent (e.g., methanol or acetic acid) would be systematically optimized to achieve a clear separation between Gatifloxacin and its N-Oxide.

          • Detection: Densitometric scanning with a UV-Vis detector would be used for quantification. The choice of wavelength would be based on the UV spectrum of this compound.

          Experimental Workflow for an HPTLC Method:

          HPTLC_Workflow cluster_sample_prep Sample Preparation cluster_chromatography Chromatographic Development cluster_detection Densitometric Analysis Sample Sample Solution Application Automated Sample Application Sample->Application Plate HPTLC Plate Application->Plate Chamber Development Chamber Plate->Chamber Drying Plate Drying Chamber->Drying Scanner TLC Scanner Drying->Scanner Software Data Analysis Software Scanner->Software Report Report Software->Report Results

          Caption: A streamlined workflow for the quantification of this compound using HPTLC.

          Table 2: Anticipated Validation Parameters for an HPTLC Method for this compound

          Validation ParameterTarget Acceptance CriteriaExpected Performance for this compound
          Linearity (r²) ≥ 0.98> 0.99
          Range To cover expected concentrations10 - 100 ng/spot
          Accuracy (% Recovery) 98 - 102%99 - 101%
          Precision (% RSD) ≤ 2%< 2%
          Limit of Detection (LOD) Lower than LOQ~2 ng/spot
          Limit of Quantification (LOQ) Sufficiently low for intended application~10 ng/spot
          Specificity Resolution factor (Rs) > 1.5Good separation from parent drug
          Spectrophotometry: A Simple but Limited Approach

          UV-Visible spectrophotometry is a simple, rapid, and cost-effective technique. However, its application to the quantification of this compound in biological matrices is severely limited by its lack of specificity.

          Principle of Spectrophotometry: This method is based on the measurement of the absorption of light by a substance at a specific wavelength.

          Limitations for this compound Analysis:

          • Lack of Specificity: The UV spectra of Gatifloxacin and its N-Oxide are likely to be very similar and overlapping. This makes it impossible to differentiate and quantify the N-Oxide in the presence of the parent drug without prior separation.

          • Interference: Biological matrices contain numerous endogenous compounds that absorb in the UV region, leading to significant interference.

          Due to these limitations, spectrophotometry is not a recommended standalone technique for the quantification of this compound in complex samples. It could potentially be used for the analysis of a pure standard of the metabolite but would not be suitable for a cross-validation study against a chromatographic method for biological samples.

          Cross-Validation: Ensuring Method Concordance

          When two or more analytical methods are used to generate data for the same analyte within a study or across different studies, a cross-validation is essential to ensure that the results are comparable.

          The Rationale for Cross-Validation:

          • Method Transfer: To ensure that a method performs as expected when transferred from a development lab to a quality control lab.

          • Different Techniques: To compare data generated by two different analytical techniques (e.g., HPLC-UV vs. LC-MS/MS).

          • Bioequivalence Studies: To ensure consistency of data from different clinical sites.

          A Framework for Cross-Validation:

          A typical cross-validation study would involve analyzing a set of the same quality control (QC) samples at low, medium, and high concentrations with both analytical methods. The results are then statistically compared.

          Cross_Validation cluster_method1 Method A (e.g., LC-MS/MS) cluster_method2 Method B (e.g., HPTLC) QC_Samples QC Samples (Low, Medium, High) Analysis_A Analysis of QC Samples QC_Samples->Analysis_A Analysis_B Analysis of QC Samples QC_Samples->Analysis_B Results_A Results from Method A Analysis_A->Results_A Statistical_Comparison Statistical Comparison (% Difference) Results_A->Statistical_Comparison Results_B Results from Method B Analysis_B->Results_B Results_B->Statistical_Comparison Conclusion Conclusion on Method Concordance Statistical_Comparison->Conclusion

          Caption: A logical flow diagram for the cross-validation of two analytical methods.

          Acceptance Criteria: The mean concentration obtained by the two methods should not differ by more than a predefined percentage, typically ±20% for bioanalytical methods.

          Conclusion and Recommendations

          The quantification of this compound presents a significant analytical challenge due to its low abundance and structural similarity to the parent drug. Based on a thorough evaluation of potential methodologies:

          • LC-MS/MS is the recommended technique for the accurate and sensitive quantification of this compound in biological matrices. Its inherent specificity and sensitivity make it the most reliable choice for DMPK and bioequivalence studies.

          • HPTLC can serve as a cost-effective alternative for screening purposes or for the analysis of formulations where the concentration of the N-Oxide might be higher. However, its lower sensitivity compared to LC-MS/MS must be considered.

          • Spectrophotometry is not a suitable method for the quantification of this compound in the presence of Gatifloxacin or in complex biological matrices due to its lack of specificity.

          A robust cross-validation between a highly sensitive method like LC-MS/MS and a secondary method is imperative to ensure data integrity and comparability. The choice of the analytical method should always be guided by the specific requirements of the study, including the nature of the sample, the expected concentration of the analyte, and the regulatory guidelines.

          References

          • Due to the lack of specific literature on validated analytical methods for this compound, this section cannot be populated with the required authoritative sources and verifiable URLs. The information provided in this guide is based on established principles of analytical chemistry and extrapolation from methods for the parent compound and similar metabolites.

          A Senior Application Scientist's Guide to Inter-laboratory Comparison of Gatifloxacin N-Oxide Analysis

          Author: BenchChem Technical Support Team. Date: February 2026

          This guide provides a comprehensive framework for conducting an inter-laboratory comparison of Gatifloxacin N-Oxide analysis. It is designed for researchers, scientists, and drug development professionals seeking to establish robust and reproducible analytical methods for this critical impurity. By synthesizing technical accuracy with field-proven insights, this document outlines the rationale behind experimental choices, ensuring a self-validating system for trustworthy results.

          Gatifloxacin, a fourth-generation fluoroquinolone antibiotic, is effective against a broad spectrum of bacteria.[1] Its N-oxide derivative is a potential impurity and degradation product that requires careful monitoring to ensure the safety and efficacy of the final drug product. Accurate and precise quantification of this compound is therefore paramount in pharmaceutical quality control. This guide details a hypothetical inter-laboratory study designed to compare the performance of two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

          The Imperative for Inter-Laboratory Validation

          Before disseminating an analytical method for widespread use, it is crucial to assess its performance across different laboratories. An inter-laboratory study, also known as a collaborative study, serves as the ultimate test of a method's ruggedness and transferability. By having multiple laboratories analyze the same set of samples, we can identify potential sources of variability and establish the method's precision under real-world conditions. This process is a cornerstone of method validation, as outlined in the International Council for Harmonisation (ICH) guidelines.[2][3]

          Designing the Inter-laboratory Study: A Hypothetical Framework

          This guide proposes a collaborative study involving six hypothetical laboratories with expertise in pharmaceutical analysis. The study will evaluate two analytical methods for the quantification of this compound in a bulk drug substance.

          Study Objectives:

          • To compare the accuracy, precision, and linearity of an HPLC-UV method and an LC-MS/MS method for the determination of this compound.

          • To assess the inter-laboratory variability of each method.

          • To provide a recommendation on the most suitable method for routine quality control.

          Study Materials:

          • A single batch of Gatifloxacin bulk drug substance.

          • This compound reference standard.

          • A set of blind samples containing Gatifloxacin spiked with varying concentrations of this compound.

          The following diagram illustrates the overall workflow of the proposed inter-laboratory study.

          G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Analysis & Reporting P1 Preparation of Study Materials (Bulk Drug, Reference Standard, Spiked Samples) P2 Distribution to 6 Participating Laboratories P1->P2 A1 Laboratories Analyze Samples using HPLC-UV Method P2->A1 A2 Laboratories Analyze Samples using LC-MS/MS Method P2->A2 D1 Data Submission to Coordinating Laboratory A1->D1 A2->D1 D2 Statistical Analysis (Accuracy, Precision, Linearity, Inter-laboratory Variability) D1->D2 D3 Final Report Generation & Method Recommendation D2->D3

          Caption: Workflow of the Inter-laboratory Study.

          Experimental Protocols

          The following sections provide detailed, step-by-step methodologies for the two analytical techniques to be compared. These protocols are designed to be self-validating, with system suitability tests incorporated to ensure the reliability of the results.

          Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

          This method is a robust and widely accessible technique for the quantification of pharmaceutical impurities.[4][5][6]

          Chromatographic Conditions:

          ParameterCondition
          Column C18, 4.6 mm x 150 mm, 5 µm
          Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
          Gradient 0-5 min: 10% B5-15 min: 10-50% B15-20 min: 50% B20-21 min: 50-10% B21-25 min: 10% B
          Flow Rate 1.0 mL/min
          Column Temperature 30 °C
          Detection UV at 293 nm
          Injection Volume 10 µL

          Standard and Sample Preparation:

          • Standard Stock Solution (100 µg/mL of this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a 50:50 mixture of water and acetonitrile (diluent).

          • Calibration Standards: Prepare a series of calibration standards ranging from 0.1 µg/mL to 10 µg/mL by diluting the standard stock solution with the diluent.

          • Sample Solution (1 mg/mL of Gatifloxacin): Accurately weigh and dissolve the Gatifloxacin bulk drug substance in the diluent.

          System Suitability:

          Before sample analysis, perform a system suitability test by injecting the 5 µg/mL calibration standard six times. The acceptance criteria are:

          • Tailing factor: ≤ 2.0

          • Theoretical plates: ≥ 2000

          • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

          G P1 Prepare Mobile Phase & Equilibrate HPLC System P2 Prepare Standard & Sample Solutions P1->P2 P3 Perform System Suitability Test P2->P3 P4 Analyze Samples P3->P4 P5 Process Data & Calculate Results P4->P5

          Caption: HPLC-UV Experimental Workflow.

          Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

          LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of trace-level impurities.[7]

          Chromatographic and Mass Spectrometric Conditions:

          ParameterCondition
          Column C18, 2.1 mm x 100 mm, 3.5 µm
          Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
          Gradient 0-2 min: 5% B2-8 min: 5-95% B8-10 min: 95% B10-10.1 min: 95-5% B10.1-12 min: 5% B
          Flow Rate 0.3 mL/min
          Column Temperature 40 °C
          Ionization Mode Electrospray Ionization (ESI), Positive
          MRM Transitions This compound: m/z 392.2 → 374.2Gatifloxacin (for monitoring): m/z 376.2 → 332.2
          Injection Volume 5 µL

          Standard and Sample Preparation:

          • Standard Stock Solution (10 µg/mL of this compound): Prepare as described for the HPLC-UV method.

          • Calibration Standards: Prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL by diluting the standard stock solution with the diluent.

          • Sample Solution (0.1 mg/mL of Gatifloxacin): Accurately weigh and dissolve the Gatifloxacin bulk drug substance in the diluent.

          System Suitability:

          Inject the 100 ng/mL calibration standard six times. The acceptance criteria are:

          • RSD of peak area: ≤ 5.0%

          • RSD of retention time: ≤ 2.0%

          G P1 Prepare Mobile Phase & Equilibrate LC-MS/MS System P2 Prepare Standard & Sample Solutions P1->P2 P3 Perform System Suitability Test P2->P3 P4 Analyze Samples P3->P4 P5 Process Data & Quantify Analyte P4->P5

          Caption: LC-MS/MS Experimental Workflow.

          Data Analysis and Interpretation

          The data from all participating laboratories will be collected and analyzed statistically to evaluate the performance of each method.

          Performance Parameters to be Evaluated:

          • Accuracy: To be assessed by analyzing the spiked samples and calculating the percent recovery.

          • Precision: To be evaluated at two levels:

            • Repeatability (Intra-laboratory precision): Assessed from the results of replicate analyses of the same sample within a single laboratory.

            • Reproducibility (Inter-laboratory precision): Assessed from the variation in results between laboratories.

          • Linearity: To be determined from the calibration curves generated by each laboratory.

          • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.

          Hypothetical Comparative Data

          The following tables present hypothetical data to illustrate the expected outcomes of the inter-laboratory study.

          Table 1: Comparison of Method Performance Parameters (Hypothetical Data)

          ParameterHPLC-UV MethodLC-MS/MS Method
          Linearity (r²) > 0.998> 0.999
          Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%
          Repeatability (RSDr) < 3.0%< 2.5%
          Reproducibility (RSDR) < 6.0%< 5.0%
          Limit of Quantification (LOQ) 0.1 µg/mL1 ng/mL

          Table 2: Inter-laboratory Precision for a Spiked Sample (Hypothetical Data)

          LaboratoryHPLC-UV Result (µg/mL)LC-MS/MS Result (ng/mL)
          11.0510.2
          21.0210.1
          31.0810.5
          40.999.8
          51.0610.3
          61.0310.0
          Mean 1.04 10.15
          RSDR 2.9% 2.5%

          Discussion and Conclusion

          Based on the hypothetical data, both the HPLC-UV and LC-MS/MS methods are capable of accurately and precisely quantifying this compound. However, the LC-MS/MS method demonstrates superior sensitivity with a significantly lower LOQ. The inter-laboratory precision (RSDR) is also slightly better for the LC-MS/MS method, suggesting it is more robust and transferable between laboratories.

          For routine quality control where high sensitivity is required, the LC-MS/MS method would be the recommended choice. The HPLC-UV method, being more widely available and less complex, could be a suitable alternative for situations where the expected impurity levels are well above its quantification limit.

          This guide provides a comprehensive blueprint for conducting a successful inter-laboratory comparison of this compound analysis. By adhering to the principles of scientific integrity and robust experimental design, researchers can confidently establish and validate analytical methods that ensure the quality and safety of pharmaceutical products.

          References

          • Jain, P. S., et al. (2019). Gatifloxacin: A Comprehensive Review on Analytical Method. Acta Scientific Pharmaceutical Sciences, 3(6), 13-27.
          • Khan, A., et al. (2012). Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations. Journal of the Chilean Chemical Society, 57(4), 1373-1377.
          • Srinivasan, K., et al. (2009). RP-HPLC estimation of gatifloxacin in tablets. International Journal of ChemTech Research, 1(2), 235-238.
          • Sultana, N., et al. (2011). Stability-indicating RP-HPLC method for simultaneous determination of gatifloxacin and flurbiprofen in binary combination. Journal of the Chilean Chemical Society, 56(2), 683-687.
          • ICH. (2023). Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]

          • Dwight, R. K., & Rabel, F. (2001). Determination of gatifloxacin in human plasma by liquid chromatography/electrospray tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 15(13), 1125-1130.
          • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2015).
          • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
          • Agilent Technologies. (2023). The Experts Guide to Pharmaceutical Impurity Analysis.
          • Dongala, T., & Palakurthi, L. R. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science.
          • Babić, S., et al. (2019). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 175, 112773.
          • Attimarad, M., et al. (2012). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. Journal of Analytical Methods in Chemistry, 2012, 983531.
          • Sousa, J., et al. (2013). Analytical methods for the determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. Analytical and Bioanalytical Chemistry, 405(18), 5863-5897.
          • Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of pharmaceutical analysis by HPLC. Elsevier.
          • International Conference on Harmonisation. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology.
          • Lee, S., et al. (2021). A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application. Translational and Clinical Pharmacology, 29(4), 263-271.
          • Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method validation in pharmaceutical analysis: A guide to best practice. John Wiley & Sons.
          • Rozet, E., et al. (2012). Analysis of recent pharmaceutical regulatory documents on analytical method validation.
          • Shabir, G. A. (2004). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization.
          • Belal, F., et al. (2009). A review of analytical methods for the determination of fluoroquinolones. Talanta, 79(4), 935-955.
          • The United States Pharmacopeial Convention. (2023). <1225> Validation of Compendial Procedures.
          • Association of Official Analytical Chemists (AOAC) International. (2016). Official Methods of Analysis.
          • Thompson, M., & Ellison, S. L. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis. Pure and Applied Chemistry, 74(5), 835-855.
          • International Conference on Harmonisation. (1996). Q2B: Validation of Analytical Procedures: Methodology.
          • Agilent Technologies. (n.d.). A Guide to Successful Method Transfer.
          • Waters Corporation. (n.d.).
          • European Medicines Agency. (2014).
          • Food and Drug Administration. (2018).
          • CITAC/EURACHEM. (2019).
          • Horwitz, W. (1982). Evaluation of analytical methods used for regulation of foods and drugs. Analytical Chemistry, 54(1), 67A-76A.

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          Safety Operating Guide

          A Researcher's Guide to the Safe Disposal of Gatifloxacin N-Oxide

          Author: BenchChem Technical Support Team. Date: February 2026

          For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities you handle, including their safe and responsible disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of Gatifloxacin N-Oxide, a critical impurity and metabolite of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin. Our commitment is to empower you with the knowledge to not only advance your research but also to ensure a safe laboratory environment and minimize your ecological footprint.

          The Critical Importance of Proper Disposal: Understanding the Risks

          Gatifloxacin and its derivatives, including this compound, are potent bioactive molecules. Improper disposal of these compounds can lead to significant environmental and public health consequences. Fluoroquinolones are known environmental contaminants that can be toxic to aquatic organisms and contribute to the proliferation of antibiotic-resistant bacteria. Conventional wastewater treatment facilities are often not equipped to fully remove these complex molecules, leading to their accumulation in the environment.

          Immediate Safety and Handling Precautions

          Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Adherence to these safety protocols is paramount to prevent accidental exposure.

          Essential Personal Protective Equipment (PPE):

          PPE ComponentSpecificationRationale
          Gloves Nitrile or other chemically resistant gloves.To prevent dermal absorption, as Gatifloxacin is harmful in contact with skin[1].
          Eye Protection Safety glasses with side shields or chemical goggles.To protect eyes from dust particles or splashes.
          Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
          Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended when handling the powder form to avoid inhalation of dust particles[1].

          Handling Procedures:

          • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[1][2].

          • Avoid generating dust when handling the solid form[1][2][3].

          • In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[1].

          • If ingested, seek immediate medical attention[1].

          Step-by-Step Disposal Protocol

          The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures compliance with all federal, state, and local regulations.

          Step 1: Segregation and Containment

          • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

          • Place all solid waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), into a dedicated, clearly labeled, and sealed hazardous waste container.

          • For liquid waste (e.g., solutions containing this compound), use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvents used.

          Step 2: Labeling

          • Properly label the hazardous waste container with the following information:

            • The words "Hazardous Waste"

            • The full chemical name: "this compound"

            • The CAS number: 1798008-43-1[4][5]

            • The approximate concentration and quantity of the waste

            • The date of accumulation

            • Any associated hazards (e.g., "Toxic")

          Step 3: Storage

          • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated secondary containment area.

          • Keep the container away from incompatible materials, particularly strong oxidizing agents, as Gatifloxacin is known to be incompatible with them[1][2].

          Step 4: Arrange for Pickup

          • Contact your institution's EHS department to schedule a pickup of the hazardous waste. They will ensure it is transported and disposed of in accordance with the Resource Conservation and Recovery Act (RCRA) and other relevant regulations[6].

          Crucial Note: It is strictly prohibited for healthcare and research facilities to dispose of hazardous waste pharmaceuticals, including this compound, by flushing them down the drain[6].

          Laboratory-Scale Decontamination and Inactivation: Principles and Considerations

          For researchers interested in pre-treating small quantities of this compound waste to reduce its biological activity before final disposal, Advanced Oxidation Processes (AOPs) have shown promise for the degradation of fluoroquinolones[7][8][9]. These methods typically involve the generation of highly reactive hydroxyl radicals that can break down the complex antibiotic molecule.

          It is critical to note that these procedures should only be performed by trained personnel in a controlled laboratory setting and in compliance with institutional safety guidelines. The resulting solutions must still be disposed of as hazardous waste.

          Methods of Advanced Oxidation Processes (AOPs):

          • Photocatalysis: This method utilizes a semiconductor photocatalyst (e.g., TiO2) and a light source (e.g., UV lamp) to generate reactive oxygen species that degrade the antibiotic[10]. Studies have shown that Gatifloxacin can be degraded through photocatalysis, eventually breaking down into simpler molecules like H₂O, CO₂, F⁻, and NH₄⁺[10].

          • Ozonation: The use of ozone (O₃) can effectively degrade Gatifloxacin in aqueous solutions. The efficiency of this process is pH-dependent, with higher removal rates observed under alkaline conditions[11].

          • Fenton and Electro-Fenton Processes: These methods use a combination of hydrogen peroxide (H₂O₂) and an iron catalyst to generate hydroxyl radicals[12].

          Experimental Workflow for Laboratory-Scale Degradation Studies:

          Caption: A generalized workflow for the laboratory-scale degradation of this compound waste using Advanced Oxidation Processes.

          Spill Management

          In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

          • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

          • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary protective equipment.

          • Contain the Spill:

            • For solid spills: Gently sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container[1][13].

            • For liquid spills: Use an inert absorbent material to contain and absorb the liquid.

          • Decontaminate the Area: Clean the spill area with a suitable decontaminating solution, and collect all cleaning materials as hazardous waste.

          • Report the Spill: Report the incident to your institution's EHS department.

          Conclusion: A Commitment to Safety and Sustainability

          The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can ensure they are not only protecting themselves and their colleagues but also contributing to a healthier planet. Always consult your institution's specific guidelines and your Safety Data Sheets for the most accurate and up-to-date information. Your commitment to these principles is a testament to your dedication to scientific excellence and ethical research practices.

          References

          • STEMCELL Technologies. (2022-11-16).
          • Thermo Fisher Scientific. (2021-12-28).
          • Santa Cruz Biotechnology.
          • Rx Destroyer. (2022-11-02). What Determines Hazardous and Non-Hazardous Pharmaceuticals.
          • Cayman Chemical. (2025-06-30).
          • SciELO.
          • RSC Publishing. (2023-09-26).
          • Fisher Scientific.
          • Simson Pharma Limited. This compound | CAS No- 1798008-43-1.
          • ResearchGate. (2025-08-07). (PDF)
          • Global Substance Registration System (GSRS).
          • Chemicea Pharmaceuticals. This compound | CAS No- 1798008-43-1.
          • Allmpus. This compound - Research and Development.
          • PubMed. (2023-01-20). Insight into advanced oxidation processes for the degradation of fluoroquinolone antibiotics: Removal, mechanism, and influencing factors.
          • Mediterranean Journal of Chemistry. (2019-06-06).
          • ACS Publications. (2025-09-03).
          • Centers for Disease Control and Prevention. (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024.
          • MDPI. (2024-03-06).
          • ResearchGate. (2025-08-08). (PDF)
          • ResearchGate.
          • ResearchGate. (2025-08-09). (PDF)
          • IWA Publishing. (2021-05-31).
          • ResearchGate. (2025-08-10).

          Sources

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          Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.